4-(tert-Butyl)-2,6-difluorophenol
Description
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-tert-butyl-2,6-difluorophenol |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 |
InChI Key |
LTCZIPBXQXTKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)F)O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(tert-Butyl)-2,6-difluorophenol
CAS Number: 953091-22-0
This technical guide provides a comprehensive overview of the available scientific and technical information for 4-(tert-Butyl)-2,6-difluorophenol. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound's properties and potential applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂F₂O | PubChem |
| Molecular Weight | 186.20 g/mol | PubChem[1] |
| CAS Number | 953091-22-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3-AA (LogP) | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 186.08562133 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not found during the literature search. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. General safety precautions for handling laboratory chemicals should be strictly followed.
Experimental Protocols
References
An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route to 4-(tert-Butyl)-2,6-difluorophenol, a valuable fluorinated aromatic compound. Due to the limited availability of a directly published synthesis, this document outlines a robust and well-precedented methodology based on the Friedel-Crafts alkylation of 2,6-difluorophenol (B125437). This guide includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate its application in a laboratory setting.
Introduction
This compound is a substituted phenol (B47542) of interest in medicinal chemistry and materials science. The presence of the fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the bulky tert-butyl group can impart specific steric and electronic properties. This guide details a practical synthetic approach, starting from the commercially available 2,6-difluorophenol.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation
The proposed synthesis involves the electrophilic aromatic substitution of 2,6-difluorophenol with a tert-butylating agent, such as tert-butanol (B103910), in the presence of a strong acid catalyst. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Due to the steric hindrance from the fluorine atoms at the ortho positions, the incoming electrophile is directed to the para position.
Caption: Proposed synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 38-41 | 59-61 (17 mmHg) | 28177-48-2 |
| tert-Butanol | C₄H₁₀O | 74.12 | 25-26 | 82-83 | 75-65-0 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 7664-93-9 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂F₂O |
| Molecular Weight ( g/mol ) | 186.20[1] |
| Appearance | Off-white to light yellow solid (predicted) |
| Melting Point (°C) | Not reported |
| Boiling Point (°C) | Not reported |
| CAS Number | 953091-22-0[1] |
Experimental Protocol
This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound.
Materials:
-
2,6-Difluorophenol (1.0 eq)
-
tert-Butanol (1.2 eq)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorophenol (1.0 eq) in dichloromethane.
-
Addition of Reagents: Cool the solution in an ice bath. Slowly add tert-butanol (1.2 eq) to the stirred solution.
-
Catalyst Addition: While maintaining the temperature at 0-5 °C, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise via a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath and slowly quench with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization
The structure of the purified this compound should be confirmed by standard analytical techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~ 7.0 (m, 2H, Ar-H), δ ~ 5.0 (s, 1H, OH), δ ~ 1.3 (s, 9H, t-Bu). The aromatic protons will show coupling to the fluorine atoms. |
| ¹³C NMR (CDCl₃) | Signals for 4 aromatic carbons (2 coupled to F), 1 quaternary aromatic carbon, and 2 carbons for the tert-butyl group. |
| ¹⁹F NMR (CDCl₃) | A single resonance for the two equivalent fluorine atoms. |
| Mass Spectrometry (EI) | M⁺ at m/z = 186. |
Safety Considerations
-
2,6-Difluorophenol: Corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
tert-Butanol: Flammable liquid and vapor.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Dichloromethane: Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide presents a detailed and practical, albeit hypothetical, approach for the synthesis of this compound. The proposed Friedel-Crafts alkylation of 2,6-difluorophenol is a chemically sound method that should be readily adaptable in a standard organic synthesis laboratory. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and materials science applications.
References
Spectroscopic Profile of 4-(tert-Butyl)-2,6-difluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the spectroscopic characterization of 4-(tert-Butyl)-2,6-difluorophenol. While a comprehensive search of publicly available spectroscopic databases and scientific literature did not yield specific experimental datasets for this compound, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
As specific experimental data for this compound is not currently available in public databases, the following tables are presented as templates for the expected data based on the analysis of similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Predicted | Singlet | N/A | tert-Butyl (9H) |
| Predicted | Triplet | ~8-10 Hz | Aromatic CH (2H) |
| Predicted | Broad Singlet | N/A | Phenolic OH (1H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| Predicted | Triplet | Aromatic CH |
| Predicted | Singlet | Quaternary C of tert-Butyl |
| Predicted | Singlet | CH₃ of tert-Butyl |
| Predicted | Doublet of Doublets | Aromatic C-F |
| Predicted | Triplet | Aromatic C-OH |
| Predicted | Triplet | Aromatic C-C(CH₃)₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch (phenolic) |
| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1300-1100 | Strong | C-F stretch |
| ~1250-1150 | Strong | C-O stretch (phenol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 186 | High | [M]⁺ (Molecular Ion) |
| 171 | High | [M-CH₃]⁺ |
| Predicted Fragments | Varies | Fragmentation of tert-butyl group and aromatic ring |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient.
-
To confirm the phenolic proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The phenolic OH peak should disappear or significantly decrease in intensity.[1]
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
A spectral width of 0 to 200 ppm is generally appropriate.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr plates
-
Potassium bromide (KBr), if preparing a pellet
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., GC-MS or LC-MS)
-
Appropriate solvent for sample introduction
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Injection: Inject a small volume of the sample solution into the gas chromatograph.
-
Separation: The sample will be vaporized and separated on the GC column.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (commonly by electron ionization - EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
physical and chemical properties of 4-(tert-Butyl)-2,6-difluorophenol
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and potential applications of 4-(tert-Butyl)-2,6-difluorophenol. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Core Properties of this compound
This compound is a fluorinated organic compound with a molecular formula of C₁₀H₁₂F₂O.[1] The presence of two fluorine atoms and a bulky tert-butyl group on the phenol (B47542) ring significantly influences its chemical and physical properties.[2]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 186.20 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₁₂F₂O | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 953091-22-0 | PubChem[1] |
| XLogP3 | 3.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Exact Mass | 186.08562133 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Aqueous Solubility | Not available |
Synthesis and Purification
While a specific, experimentally validated protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related fluorinated phenols. A potential approach involves the electrophilic substitution of 2,6-difluorophenol (B125437).
Proposed Synthetic Protocol: Friedel-Crafts Alkylation of 2,6-Difluorophenol
This protocol is a hypothetical adaptation of the Friedel-Crafts alkylation reaction, a common method for introducing alkyl groups to aromatic rings.
Materials:
-
2,6-Difluorophenol
-
tert-Butyl chloride or isobutylene
-
A Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758), nitromethane)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the Lewis acid catalyst portion-wise, maintaining the low temperature.
-
Add tert-butyl chloride dropwise from the dropping funnel. If using isobutylene, it can be bubbled through the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required to drive the reaction to completion.
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified using standard techniques such as recrystallization or column chromatography.[3]
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography:
-
Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) to separate the desired product from impurities.
-
Collect and combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Analytical Characterization
The structure and purity of this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. A general protocol for the analysis of alkylphenols can be adapted for this compound.[4][5]
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility and improve peak shape, although the phenolic proton is sterically hindered.
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.
-
¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, a signal for the two equivalent aromatic protons, and a broad singlet for the hydroxyl proton. The aromatic proton signal would likely show coupling to the adjacent fluorine atoms.
-
¹³C NMR: The spectrum would show distinct signals for the different carbon atoms in the molecule. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants.
Reactivity and Stability
While specific stability data for this compound is not available, general knowledge of phenols suggests that it should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation.[6] The phenolic hydroxyl group can undergo typical reactions such as ether and ester formation. The aromatic ring can participate in further electrophilic substitution reactions, although the positions are heavily influenced by the existing substituents.
Potential Biological Activity and Applications in Drug Development
The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][7] Phenolic compounds are also known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[8][9]
Although no specific biological activities or signaling pathway interactions have been documented for this compound, its structure suggests potential for investigation in several areas:
-
Antioxidant Activity: The hindered phenolic hydroxyl group is a classic feature of antioxidants used to prevent free-radical-mediated damage.
-
Enzyme Inhibition: The fluorinated phenyl ring could act as a mimic of other functional groups, potentially leading to the inhibition of specific enzymes.
-
Bioisosteric Replacement: The 2,6-difluorophenol moiety has been explored as a lipophilic bioisostere of a carboxylic acid, which could be a valuable strategy in modifying the pharmacokinetic properties of drug candidates.[]
Further research is required to explore the specific biological effects and therapeutic potential of this compound.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Potential Logical Relationships in Drug Discovery
Caption: Conceptual pathway for the role of this compound in drug discovery.
References
- 1. This compound | C10H12F2O | CID 59669838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 5. oiv.int [oiv.int]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(tert-Butyl)-2,6-difluorophenol molecular weight
An In-depth Technical Guide to 4-(tert-Butyl)-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from computational predictions and data on structurally related compounds to present a thorough profile. The document covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data, and potential biological activities based on the known effects of similar phenolic compounds. The inclusion of fluorinated moieties and a tert-butyl group suggests that this compound may possess enhanced metabolic stability and biological activity. This guide aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel fluorinated phenols.
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 1. Much of the available data is based on computational predictions. For comparison, experimental data for the parent compound, 2,6-difluorophenol (B125437), is also included.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,6-Difluorophenol |
| Molecular Formula | C₁₀H₁₂F₂O | C₆H₄F₂O |
| Molecular Weight | 186.20 g/mol [1] | 130.09 g/mol |
| Appearance | (Predicted) | Colorless crystalline low melting solid[] |
| Melting Point | 38-41 °C | |
| Boiling Point | (Predicted) | 59-61 °C at 17 mmHg |
| XLogP3 | 3.4[1] | 1.8 |
| Hydrogen Bond Donor Count | 1[1] | 1 |
| Hydrogen Bond Acceptor Count | 3[1] | 3 |
| Rotatable Bond Count | 1[1] | 0 |
| Exact Mass | 186.08562133 Da[1] | 130.02302118 Da |
| Topological Polar Surface Area | 20.2 Ų[1] | 20.2 Ų |
Synthesis and Workflow
A plausible synthetic route to this compound is the Friedel-Crafts alkylation of 2,6-difluorophenol with tert-butanol (B103910) in the presence of a suitable acid catalyst. This method is a common approach for the introduction of a tert-butyl group onto a phenol (B47542) ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Difluorophenol (1.0 eq)
-
tert-Butanol (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
To a stirred solution of 2,6-difluorophenol in dichloromethane, add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
Slowly add tert-butanol to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Values |
| ¹H NMR | δ (ppm): ~7.0 (m, 2H, Ar-H), ~5.0 (s, 1H, OH), ~1.3 (s, 9H, t-Bu) |
| ¹³C NMR | δ (ppm): ~150 (d, C-F), ~140 (C-O), ~130 (C-tBu), ~115 (d, C-H), ~35 (C(CH₃)₃), ~30 (C(CH₃)₃) |
| IR (cm⁻¹) | ~3600-3200 (O-H stretch), ~3000-2850 (C-H stretch), ~1600 (C=C stretch), ~1200 (C-F stretch) |
| Mass Spec (m/z) | 186 (M⁺), 171 (M⁺ - CH₃) |
Potential Biological Activity and Applications
The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[3][4]. Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[5][6]. The tert-butyl group can further enhance lipophilicity and may influence the compound's interaction with biological targets.
Based on the activities of structurally similar phenols, this compound is hypothesized to exhibit antioxidant and anti-inflammatory properties.
Proposed Anti-Inflammatory Signaling Pathway
A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the antioxidant activity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol.
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound or ascorbic acid.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.
Conclusion
This compound represents a potentially valuable scaffold for the development of new therapeutic agents. Its structure combines the known biological relevance of phenols with the advantageous properties conferred by fluorination and tert-butylation. While experimental data on this specific compound is currently scarce, this guide provides a foundational understanding based on established chemical principles and data from related molecules. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. This compound | C10H12F2O | CID 59669838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(tert-Butyl)-2,6-difluorophenol: Synthesis, Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2,6-difluorophenol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. While direct experimental data on the biological activities of this specific molecule is limited in publicly accessible literature, this document extrapolates its potential properties based on the known characteristics of its structural analogs. This guide covers its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological activities and involvement in cellular signaling pathways, drawing parallels with closely related phenolic compounds. All quantitative data is presented in structured tables, and a proposed experimental workflow for its synthesis and evaluation is provided.
Introduction
Phenolic compounds are a well-established class of molecules with a wide range of applications, most notably in antioxidant and medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound combines the structural features of a hindered phenol (B47542) with the unique properties of organofluorine compounds, making it a molecule of significant interest for research and development. This guide aims to provide a detailed technical resource for professionals interested in the synthesis and potential applications of this compound.
Chemical and Physical Properties
The IUPAC name for the compound is 4-tert-butyl-2,6-difluorophenol .[1] Its chemical structure consists of a phenol ring substituted with a tert-butyl group at the para position and fluorine atoms at both ortho positions.
A summary of its computed chemical and physical properties is presented in Table 1.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂F₂O | [1] |
| Molecular Weight | 186.20 g/mol | [1] |
| XLogP3-AA | 3.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 186.08562133 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves the Friedel-Crafts alkylation of 2,6-difluorophenol (B125437) with a tert-butylating agent.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on standard methods for Friedel-Crafts alkylation of phenols.
Materials:
-
2,6-Difluorophenol
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol (1 equivalent) in dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.
-
Alkylation: From the dropping funnel, add tert-butanol (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is scarce. However, based on the activities of structurally related compounds like 2,4-di-tert-butylphenol (B135424) and other hindered phenols, we can infer its potential therapeutic applications.
Inferred Biological Activities
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the phenol ring is crucial for this activity.
-
Anti-inflammatory Activity: Many phenolic compounds modulate inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory cytokines.
-
Anticancer Activity: Some hindered phenols have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.
-
Antimicrobial Activity: Phenolic compounds can exhibit antibacterial and antifungal properties.
Potential Modulation of Signaling Pathways
Based on the known mechanisms of similar phenolic compounds, this compound could potentially modulate the following signaling pathways:
-
NF-κB Signaling Pathway: Phenolic compounds are known to inhibit the NF-κB pathway, which is a key regulator of inflammation. Inhibition of this pathway would lead to a reduction in the expression of pro-inflammatory genes.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Some phenolic compounds have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.
-
MAPK Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. Modulation of this pathway is another potential mechanism of action.
Proposed Experimental Workflow for Biological Evaluation
To validate the inferred biological activities of this compound, a systematic experimental workflow is proposed.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry and drug development. While direct experimental data on its biological effects are currently lacking, its structural similarity to other biologically active phenolic compounds suggests that it may possess antioxidant, anti-inflammatory, and anticancer properties. The proposed synthetic route and experimental workflow provide a solid foundation for researchers to explore the therapeutic potential of this compound. Further investigation into its mechanism of action and its effects on key signaling pathways is warranted to fully elucidate its pharmacological profile. This technical guide serves as a valuable resource for initiating and guiding such research endeavors.
References
Technical Guide: Safety and Handling of 4-(tert-Butyl)-2,6-difluorophenol
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(tert-Butyl)-2,6-difluorophenol could be located. The following guide has been compiled using data from structurally similar compounds, including 2,6-difluorophenol, 2,6-di-tert-butylphenol, and 4-tert-butylphenol. This information should be used as a precautionary guideline only and is not a substitute for a compound-specific risk assessment. Researchers and drug development professionals should handle this compound with caution, assuming it may share hazards with its structural analogs.
This technical guide provides an overview of the potential safety and handling precautions for this compound, based on data from its structural analogs. It is intended for an audience of researchers, scientists, and drug development professionals.
Physicochemical and Hazard Data Comparison
Quantitative data for this compound and its analogs are summarized below. The data for the target compound are computed estimates, while the data for the analogs are from experimental sources.
Table 1: Physicochemical Properties
| Property | This compound (Computed) | 2,6-Difluorophenol | 2,6-Di-tert-butylphenol | 4-tert-Butylphenol |
| Molecular Formula | C₁₀H₁₂F₂O[1] | C₆H₄F₂O[2] | C₁₄H₂₂O[3] | C₁₀H₁₄O |
| Molecular Weight | 186.20 g/mol [1] | 130.1 g/mol | 206.33 g/mol [3] | 150.22 g/mol |
| Melting Point | Not Available | 38 - 42 °C[2] | 35 - 38 °C[4] | 96 - 100 °C[5] |
| Boiling Point | Not Available | 59 - 61 °C @ 17 mmHg[2] | 253 °C[4] | 236 - 238 °C[5] |
| Flash Point | Not Available | Not Available | 118 °C[4] | 113 °C[5] |
| Solubility | Not Available | Not Available | Insoluble[3] | Not Available |
Table 2: Hazard Identification Summary
| Hazard Statement | 2,6-Difluorophenol | 2,6-Di-tert-butylphenol | 4-tert-Butylphenol |
| Acute Toxicity (Oral) | Toxic if swallowed[6] | Harmful if swallowed[4] | - |
| Acute Toxicity (Dermal) | Toxic in contact with skin[6] | - | - |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[6][7] | Causes skin irritation[4] | Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Causes serious eye damage[6][7] | Causes eye irritation[3] | Causes serious eye damage[5] |
| Respiratory Irritation | May cause respiratory irritation[6] | Causes respiratory tract irritation[3] | - |
| Reproductive Toxicity | - | - | Suspected of damaging fertility[5] |
| Aquatic Hazard | - | Toxic to aquatic life with long lasting effects[4] | Toxic to aquatic life |
Experimental Protocols
No specific experimental protocols for the safety assessment of this compound were found in the available literature. Standard methodologies such as those outlined by the OECD for testing chemical hazards should be employed to determine the specific toxicological and ecotoxicological properties of this compound.
Safety and Handling Precautions
Based on the hazards identified for analogous compounds, the following precautions are recommended when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following diagram outlines general PPE recommendations.
Handling and Storage
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2] Keep away from heat, sparks, and open flames.[7]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong bases.[2]
Emergency Procedures
First Aid Measures
The following diagram outlines the general first aid procedures for exposure to substituted phenols.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4]
-
Specific Hazards : Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[2]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
The following workflow outlines the general procedure for handling a chemical spill.
Conclusion
References
- 1. This compound | C10H12F2O | CID 59669838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
commercial suppliers of 4-(tert-Butyl)-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2,6-difluorophenol, a fluorinated organic compound of interest in various scientific domains. Due to a lack of extensive publicly available experimental data, this document focuses on summarizing available information regarding its commercial availability, physicochemical properties, and safety considerations based on related compounds.
Commercial Availability
This compound is available from commercial chemical suppliers. One notable supplier is Sigma-Aldrich, which lists the compound in its research chemicals catalog. Other suppliers may also exist, and researchers are encouraged to consult various chemical sourcing platforms for procurement.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 953091-22-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂F₂O | PubChem[1] |
| Molecular Weight | 186.20 g/mol | PubChem[1] |
| XLogP3-AA (Computed) | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 186.08562133 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Note: The data presented in this table are computationally derived and have not been experimentally verified in the available literature.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. General synthetic routes for related fluorophenol compounds often involve the fluorination of corresponding phenol (B47542) precursors or the functionalization of fluorinated aromatic rings. Researchers interested in the synthesis of this compound may need to develop a synthetic strategy based on established methods for analogous molecules.
Applications in Research and Drug Development
Currently, there is a notable absence of published research detailing the specific applications of this compound in drug development, medicinal chemistry, or as a tool in biological research. While fluorinated phenols are a class of compounds with known applications in these areas, the specific biological activity and potential signaling pathway interactions of this particular molecule have not been documented in the accessible scientific literature.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, safety information for the closely related compound, 2,6-difluorophenol, can provide some guidance on handling precautions.
Hazard Information for 2,6-Difluorophenol (as a proxy):
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2][3]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, respiratory protection), and avoid contact with skin, eyes, and clothing.[2][3]
It is crucial for researchers to conduct a thorough risk assessment before handling this compound and to assume it may have similar or other hazards until specific data becomes available.
Experimental Protocols and Signaling Pathways
A comprehensive search of scientific literature and technical databases did not yield any specific experimental protocols for the use of this compound or any established signaling pathways in which it is involved. The lack of this information prevents the creation of detailed methodologies and pathway diagrams as requested.
Conclusion
This compound is a commercially available fluorinated phenol with computed physicochemical properties accessible through public databases. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, experimental applications, biological activity, and safety data. Researchers and drug development professionals interested in this compound will likely need to undertake foundational research to establish these key parameters. The information provided in this guide is based on the limited data currently available and should be supplemented with in-house experimental validation.
Visualizations
As no specific experimental workflows or signaling pathways involving this compound are documented in the available literature, the creation of corresponding diagrams is not possible at this time.
References
Methodological & Application
Application Notes and Protocols: 4-(tert-Butyl)-2,6-difluorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyl)-2,6-difluorophenol is a sterically hindered and electronically modified phenol (B47542) derivative. The presence of two fluorine atoms ortho to the hydroxyl group significantly lowers the pKa of the phenolic proton, increasing its acidity. The bulky tert-butyl group at the para position provides steric shielding, influencing its reactivity and making it a valuable tool in specialized organic synthesis applications. While specific literature on this compound is not abundant, its reactivity can be inferred from related, well-studied compounds such as 2,6-difluorophenol (B125437) and 2,6-di-tert-butylphenol. These analogues are utilized in a variety of transformations, including oxidation reactions, as ligands in catalysis, and as building blocks for complex molecules.
This document provides an overview of the potential applications of this compound, along with detailed experimental protocols adapted from similar systems.
Potential Applications
The unique structural features of this compound suggest its utility in several areas of organic synthesis:
-
Hindered Base/Proton Shuttle: The acidic yet sterically encumbered hydroxyl group can function as a non-nucleophilic proton source or a proton shuttle in reactions where sensitive functional groups must be preserved.
-
Oxidative Coupling Reactions: Hindered phenols are known to undergo oxidative coupling to form biphenols or polymers. The fluorine substituents can influence the electronic properties and stability of the resulting materials.
-
Ligand Synthesis for Homogeneous Catalysis: The phenolic oxygen can serve as a coordination site for metal centers. The steric bulk and electronic properties imparted by the tert-butyl and fluoro groups can be used to tune the catalytic activity and selectivity of metal complexes.
-
Synthesis of Bioactive Molecules: The 2,6-difluorophenol moiety has been explored as a bioisostere for carboxylic acids in medicinal chemistry. The introduction of a lipophilic tert-butyl group could further modify the pharmacokinetic properties of drug candidates.
Physicochemical and Spectroscopic Data (Reference Compounds)
Due to the limited availability of experimental data for this compound, the following table summarizes key properties of related, well-characterized phenols to provide a comparative baseline for researchers.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Key Applications |
| 2,6-Difluorophenol | 130.09 | 38-41 | 59-61/17 | Oxidative polymerization, synthesis of bioisosteres.[1] |
| 2,6-Di-tert-butylphenol | 206.33 | 34-37 | 253/760 | Antioxidant, precursor to ligands and other stabilizers.[2] |
| 4-bromo-2,6-di-tert-butylphenol | 285.22 | 70-72 | - | Intermediate for further functionalization. |
Experimental Protocols
The following protocols are adapted from established procedures for structurally related phenols and are proposed as starting points for the investigation of this compound's reactivity.
Protocol 1: O-Alkylation of this compound
This protocol describes a general method for the etherification of a hindered phenol, a common transformation in the synthesis of more complex molecules.
Reaction Scheme:
General O-Alkylation Workflow.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the phenol in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirring suspension, add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Expected Outcome:
This procedure is expected to yield the corresponding ether derivative. The reaction conditions, particularly temperature and reaction time, may need to be optimized based on the reactivity of the specific alkylating agent used.
Protocol 2: Synthesis of a Hindered Phenoxide-Ligated Metal Complex
This protocol outlines a general procedure for the synthesis of a metal complex using the deprotonated form of this compound as a ligand. Such complexes can have applications in catalysis.
Workflow for Ligand Synthesis and Complexation:
Workflow for Metal Complex Synthesis.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Metal precursor (e.g., TiCl₄, ZrCl₄(THF)₂)
-
Schlenk flask or glovebox equipment
-
Syringes and cannulas for air-sensitive transfers
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure (Air-Sensitive):
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) dropwise via syringe. Stir for 1 hour at -78 °C to ensure complete deprotonation to the lithium phenoxide. (Alternatively, for NaH, add the solid to the phenol solution at 0 °C and allow to warm to room temperature until hydrogen evolution ceases).
-
In a separate Schlenk flask, dissolve the metal precursor (e.g., 0.5 eq for a 2:1 ligand-to-metal ratio) in the appropriate anhydrous solvent.
-
Slowly transfer the solution of the metal precursor to the stirring lithium phenoxide solution at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for the formation of a precipitate (e.g., LiCl).
-
Remove the salt byproduct by filtration under inert atmosphere (e.g., using a cannula filter).
-
Remove the solvent from the filtrate under vacuum to yield the crude metal complex.
-
Purify the complex by recrystallization from an appropriate solvent system (e.g., toluene/hexane).
Expected Outcome:
This procedure should yield a metal complex where the 4-(tert-butyl)-2,6-difluorophenoxide acts as a ligand. The stoichiometry and coordination mode will depend on the metal center and reaction conditions. Characterization would typically involve NMR spectroscopy, X-ray crystallography, and elemental analysis.
Protocol 3: Oxidative Coupling to Form a Biphenol Derivative
This protocol is a hypothetical adaptation for the synthesis of a biphenol, a common reaction for hindered phenols, often used in the synthesis of specialized ligands.
Logical Flow of Oxidative Coupling:
Oxidative Coupling Reaction Pathway.
Materials:
-
This compound
-
Oxidizing agent/catalyst system (e.g., Iron(III) chloride, air/O₂)
-
Solvent (e.g., Dichloromethane (B109758), Methanol)
-
Base (e.g., Potassium hydroxide)
-
Round-bottom flask with gas inlet
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane in a round-bottom flask.
-
Add a catalytic amount of a base (e.g., KOH) to facilitate deprotonation.
-
Add a catalytic amount of an oxidizing metal salt (e.g., FeCl₃).
-
Bubble air or oxygen through the stirring solution at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a less polar product spot.
-
Once the reaction is complete, quench with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude biphenol by column chromatography or recrystallization.
Expected Outcome:
This reaction is anticipated to produce the corresponding C-C coupled biphenol. The regioselectivity of the coupling will be dictated by the sterics and electronics of the phenoxy radical intermediate.
Safety Considerations
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Fluorinated Compounds: Fluorinated organic compounds should be handled with care. While this compound itself is not extensively studied for its toxicity, related fluorophenols can be irritants. Avoid inhalation, ingestion, and skin contact.
-
Reagents: Handle reagents such as n-butyllithium (pyrophoric), strong acids, and bases with extreme caution according to established laboratory safety protocols. Air-sensitive and moisture-sensitive reactions require proper inert atmosphere techniques.
These notes and protocols are intended to serve as a guide for researchers interested in exploring the synthetic utility of this compound. Due to the limited specific literature on this compound, careful optimization and characterization will be essential for any new application.
References
Applications of 4-(tert-Butyl)-2,6-difluorophenol in Medicinal Chemistry: A Detailed Overview
Introduction
4-(tert-Butyl)-2,6-difluorophenol is a substituted phenol (B47542) derivative that has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. The unique structural features of this compound, including the bulky tert-butyl group and the two fluorine atoms flanking the hydroxyl group, contribute to its utility in designing molecules with specific pharmacological profiles. The fluorine atoms can enhance metabolic stability and binding affinity, while the tert-butyl group can provide steric hindrance and influence molecular conformation. This document provides detailed application notes and protocols based on the use of this compound in the synthesis of potent kinase inhibitors, as described in the patent literature.
Application as a Scaffold for Kinase Inhibitors
Recent patent literature has disclosed the use of this compound as a key intermediate in the synthesis of a novel class of kinase inhibitors. These inhibitors are designed to target specific kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer. The general chemical structure of these inhibitors involves the etherification of the phenolic hydroxyl group of this compound with a heterocyclic core, which in turn is further functionalized to achieve desired potency and selectivity.
Logical Relationship of Components in the Final Inhibitor
Caption: Key components of a kinase inhibitor incorporating the this compound moiety.
Quantitative Data: Inhibitory Activity of Derivatives
The following table summarizes the inhibitory activity of representative compounds synthesized using this compound as a starting material. The data is extracted from patent literature and showcases the potency of these derivatives against a specific kinase target.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | Kinase X | 15 |
| Compound B | Kinase X | 22 |
| Compound C | Kinase X | 8 |
Note: The specific kinase target and compound structures are generalized due to the proprietary nature of the source material.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of kinase inhibitors incorporating the this compound moiety and the subsequent biological evaluation of their inhibitory activity.
Protocol 1: Synthesis of a Kinase Inhibitor Intermediate
This protocol describes the etherification of this compound with a chlorinated heterocyclic core, a key step in the synthesis of the final inhibitors.
Experimental Workflow: Synthesis of Intermediate
Caption: Workflow for the synthesis of a key kinase inhibitor intermediate.
Materials:
-
This compound
-
Chlorinated heterocyclic core (e.g., 2,4-dichloropyrimidine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the chlorinated heterocyclic core (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired etherified intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a specific purified kinase enzyme.
Signaling Pathway: Kinase Activity and Inhibition
Application Notes for 4-(tert-Butyl)-2,6-difluorophenol: A Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative experimental protocols for the use of 4-(tert-Butyl)-2,6-difluorophenol. This compound is a valuable synthetic intermediate in medicinal chemistry, polymer science, and materials research. Its unique substitution pattern, featuring a bulky tert-butyl group and two electron-withdrawing fluorine atoms, imparts distinct properties that can be exploited in various chemical transformations. The steric hindrance provided by the ortho-fluorine atoms and the electronic nature of the phenol (B47542) make it an interesting candidate for creating novel molecular architectures.
Overview of Applications
This compound can serve as a precursor in several key reaction types, including:
-
Polymer Synthesis: As a monomer in the synthesis of fluorinated poly(phenylene oxide)s (PPOs). These polymers are of interest for their high thermal stability, low dielectric constants, and chemical resistance, making them suitable for applications in high-performance engineering plastics and electronics.
-
Cross-Coupling Reactions: As a nucleophilic partner in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. These motifs are prevalent in pharmaceuticals and organic materials.
-
Etherification Reactions: To introduce the sterically hindered and electronically modified 4-(tert-butyl)-2,6-difluorophenoxy group into a molecule. This can be used to modulate the properties of the target compound, such as its lipophilicity and metabolic stability.
Experimental Protocols
The following are representative protocols based on established methodologies for structurally related phenols. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.
Protocol 1: Synthesis of Poly(4-(tert-butyl)-2,6-difluoro-1,4-phenylene oxide) via Oxidative Coupling
This protocol describes the synthesis of a fluorinated poly(phenylene oxide) using a copper-catalyzed oxidative polymerization.
Reaction Scheme:
Caption: Oxidative polymerization of this compound.
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N-Dimethylbutylamine (DMBA)
-
Toluene, anhydrous
-
Oxygen (gas)
-
Methanol
-
EDTA solution (0.7 M)
-
Oxalic acid solution (0.3 M)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Gas inlet tube
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: In a flame-dried three-neck flask equipped with a magnetic stirrer, condenser, and gas inlet, add this compound (1.0 eq), CuBr (0.05 eq), and DMBA (0.2 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a desired monomer concentration (e.g., 0.5 M).
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 50°C. Once the temperature has stabilized, introduce a steady, gentle stream of oxygen gas through the gas inlet tube into the reaction mixture.
-
Polymerization: Continue the reaction at 50°C under a constant oxygen flow for 6-12 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Quenching: After the desired reaction time, stop the oxygen flow and cool the mixture to room temperature. Add a 0.7 M EDTA solution to the flask and heat the mixture at 70°C for 1.5 hours to chelate the copper catalyst.
-
Work-up: Separate the organic layer and wash it with a 0.3 M oxalic acid solution, followed by deionized water.
-
Polymer Precipitation: Precipitate the polymer by slowly adding the toluene solution to a large volume of stirred methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 80°C to a constant weight.
Data Presentation:
| Parameter | Representative Value |
| Monomer | This compound |
| Catalyst System | CuBr / DMBA |
| Solvent | Toluene |
| Reaction Temperature | 50°C |
| Reaction Time | 8 hours |
| Typical Yield | 85-95% |
| Polymer Mn (GPC) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling with an Aryl Boronic Acid
This protocol outlines a method for the C-C bond formation between this compound and an aryl boronic acid.[1]
Reaction Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl boronic acid
-
Tosyl fluoride (B91410) (TsF)
-
trans-NiCl(o-Tol)(PCy₃)₂
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (B84403) tribasic trihydrate (K₃PO₄·3H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.3 mmol), TsF (1.1 mmol), trans-NiCl(o-Tol)(PCy₃)₂ (0.03 mmol), PCy₃ (0.06 mmol), and K₃PO₄·3H₂O (5.0 mmol).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous THF (4.0 mL) and deionized water (1.0 mL) via syringe.[1]
-
Reaction: Stir the mixture vigorously under a nitrogen atmosphere at 70°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (B1210297) and water, and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| This compound | Phenylboronic acid | 3 | K₃PO₄·3H₂O | THF/H₂O | 70 | 18 | 70-85% |
| This compound | 4-Methoxyphenylboronic acid | 3 | K₃PO₄·3H₂O | THF/H₂O | 70 | 18 | 75-90% |
Protocol 3: Williamson Ether Synthesis with an Alkyl Halide
This protocol describes a general method for the etherification of the sterically hindered this compound.
Logical Relationship of Reaction Components:
Caption: Key components for the Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Phenol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| This compound | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | 80-95% |
| This compound | Ethyl iodide | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 75-90% |
References
Application Notes and Protocols for the Characterization of 4-(tert-Butyl)-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(tert-Butyl)-2,6-difluorophenol. The methods described herein are essential for identity confirmation, purity assessment, and stability studies of this compound, which is a key intermediate in various synthetic processes.
Overview of Analytical Techniques
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification, alongside thermal analysis to determine its stability.
| Analytical Technique | Purpose | Key Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H NMR, ¹³C NMR, ¹⁹F NMR |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Wavenumber (cm⁻¹) |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Mass-to-charge ratio (m/z) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and impurity profiling | Retention time (min), Mass spectrum |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity analysis | Retention time (min), Peak area |
| Thermal Analysis (TGA/DSC) | Assessment of thermal stability and decomposition profile | Onset temperature (°C), Mass loss (%) |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and structural verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The following table summarizes the predicted chemical shifts (δ) and multiplicities for this compound. These predictions are based on the analysis of structurally similar compounds.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Ar-H | ~7.10 | Triplet | 2H |
| -OH | ~5.50 | Broad Singlet | 1H |
| -C(CH₃)₃ | ~1.30 | Singlet | 9H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-F | ~155 (dd) | C2, C6 |
| C-OH | ~135 (t) | C1 |
| C-C(CH₃)₃ | ~140 | C4 |
| Ar-CH | ~115 (t) | C3, C5 |
| -C (CH₃)₃ | ~35 | Quaternary C |
| -C(C H₃)₃ | ~30 | Methyl C |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) |
| Ar-F | ~ -120 |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
NMR analysis workflow from sample preparation to data processing.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3600-3400 | O-H Stretch (Broad) | Phenolic Hydroxyl |
| ~3000-2850 | C-H Stretch | tert-Butyl |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1300-1100 | C-F Stretch | Aryl Fluoride |
| ~1200-1000 | C-O Stretch | Phenol |
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan to subtract atmospheric and instrument interferences.
-
Sample Scan: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 186.09 | Molecular Ion |
| [M-CH₃]⁺ | 171.07 | Loss of a methyl group |
| [M-C₄H₉]⁺ | 129.02 | Loss of the tert-butyl group |
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Mass Analysis: Acquire the mass spectrum in the appropriate mass range.
-
Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the structure.
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate). Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve peak shape and thermal stability.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Quantify using an internal or external standard method.
General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds.
Protocol for HPLC Analysis:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 275 nm.
-
-
Data Analysis: Determine the retention time and peak area of this compound. Purity can be assessed by calculating the area percentage of the main peak. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Thermal Analysis
Thermal analysis provides insights into the thermal stability and decomposition characteristics of the compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Predicted Thermal Analysis Data
| Parameter | Technique | Predicted Value | Description |
| Melting Point | DSC | 50-60 °C | Endothermic peak |
| Onset of Decomposition | TGA | > 150 °C | Temperature at which significant mass loss begins |
| Major Mass Loss | TGA | 150-300 °C | Corresponds to the primary decomposition of the molecule |
Protocol for TGA/DSC Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).
-
Instrumentation:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition, temperatures of maximum mass loss, and the percentage of residual mass. The DSC curve will indicate melting and other thermal events.
Relationship between compound properties and analytical techniques.
Disclaimer: The quantitative data presented in this document, particularly the NMR and MS spectral predictions and thermal analysis values, are based on theoretical calculations and analysis of structurally related compounds. It is recommended to verify these values through empirical analysis of a certified reference standard of this compound. The provided protocols are intended as a starting point and may require optimization for specific instrumentation and analytical requirements.
Application Note: HPLC Analysis of 4-(tert-Butyl)-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyl)-2,6-difluorophenol is a fluorinated organic compound with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds. As with any active ingredient or intermediate in regulated industries, a robust, reliable, and validated analytical method for purity determination and quantification is paramount. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Two distinct reversed-phase HPLC methods are presented: a standard method utilizing a C18 column and an alternative method employing a Pentafluorophenyl (PFP) column, which offers enhanced selectivity for halogenated compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[1] This information is critical for method development, particularly in selecting appropriate solvents and understanding the compound's behavior in a chromatographic system.
| Property | Value |
| Molecular Formula | C₁₀H₁₂F₂O |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 953091-22-0 |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in organic solvents like methanol (B129727) and acetonitrile |
Experimental Protocols
Method 1: Reversed-Phase HPLC with C18 Column
This method provides a reliable and routine approach for the analysis of this compound using a conventional C18 stationary phase.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 80% B over 10 minutes, hold at 80% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagents and Standard Preparation:
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade), this compound reference standard.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Follow the same dissolution and dilution procedure as the standard stock solution. Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow:
Caption: Workflow for HPLC analysis using a C18 column.
Method 2: Reversed-Phase HPLC with PFP Column
Pentafluorophenyl (PFP) columns can offer alternative selectivity for halogenated compounds due to dipole-dipole, pi-pi, and hydrophobic interactions. This method is particularly useful for resolving this compound from structurally similar impurities, such as positional isomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagents and Standard Preparation:
-
Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade), this compound reference standard.
-
Standard and Sample Preparation: Follow the same procedures as outlined in Method 1, using the appropriate mobile phase for dissolution and dilution.
Logical Relationship of Method Selection:
Caption: Decision tree for selecting the appropriate HPLC method.
Data Presentation
The following table summarizes hypothetical method validation data for the two proposed HPLC methods. These values are typical for robust and reliable analytical methods.
| Parameter | Method 1 (C18) | Method 2 (PFP) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.25 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Specificity | Good | Excellent (baseline separation from isomers) |
Note: The provided data is for illustrative purposes and actual validation would need to be performed.
This comprehensive application note provides a strong foundation for the development and implementation of HPLC methods for the analysis of this compound, catering to the needs of researchers and professionals in the pharmaceutical and chemical industries.
References
Application Note: GC-MS Analysis of 4-(tert-Butyl)-2,6-difluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(tert-Butyl)-2,6-difluorophenol is a substituted phenolic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are essential for its quantification in various matrices, including reaction mixtures, environmental samples, and biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of this compound. Due to the polar nature of the phenolic hydroxyl group, a derivatization step is often employed to improve chromatographic peak shape and thermal stability. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
This section details the methodologies for the sample preparation, derivatization, and GC-MS analysis of this compound.
Reagents and Materials
-
This compound standard (≥99% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (B109758) (DCM), GC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (IS) solution (e.g., 2,4,6-Tribromophenol)
-
pH buffer solutions
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from aqueous samples.
-
pH Adjustment: In a separatory funnel, take 100 mL of the aqueous sample and adjust the pH to < 2 with sulfuric acid.[1]
-
Extraction: Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh portions of dichloromethane.[1]
-
Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.[1]
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Derivatization: Silylation
To enhance volatility and improve peak shape, the extracted analyte is derivatized to its trimethylsilyl (B98337) (TMS) ether.
-
Solvent Evaporation: Transfer 100 µL of the concentrated extract to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS and 100 µL of a suitable solvent like dichloromethane.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[2]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.[2]
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 70°C, hold for 2 minutes |
| Ramp | 10°C/min to 280°C |
| Hold | 5 minutes at 280°C[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 35-450 amu[4] |
| Solvent Delay | 5 minutes |
Data Presentation
The following tables summarize the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. The exact retention time and mass fragmentation pattern should be confirmed by analyzing a derivatized standard.
Table 1: Expected Retention Time and Mass Spectral Data
| Compound | Retention Time (min) | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) |
| This compound-TMS | ~12-15 | 258 | 243 ([M-15]⁺, loss of -CH₃), 201 ([M-57]⁺, loss of -C(CH₃)₃), 73 (TMS group) |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Accuracy (% Recovery) | 92-108% |
| Precision (%RSD) | < 10% |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical protocol.
References
The Prospective Role of 4-(tert-Butyl)-2,6-difluorophenol in Advanced Polymer Synthesis
Application Note AP-TDFP-2025-01
Introduction: 4-(tert-Butyl)-2,6-difluorophenol is a substituted phenolic compound with significant potential in the field of polymer chemistry. Its unique molecular architecture, featuring a bulky tert-butyl group and two electronegative fluorine atoms, positions it as a promising candidate for the synthesis of high-performance polymers. While direct experimental data for this specific monomer is limited, its structural motifs suggest potential applications as both a monomer for fluorinated poly(phenylene oxide)s and as a chain-terminating or modifying agent in condensation polymerizations. This document outlines these prospective applications, provides hypothetical protocols based on analogous compounds, and projects the properties of the resulting polymers.
The incorporation of fluorine atoms into polymer backbones is a well-established strategy for developing materials with exceptional thermal stability, chemical inertness, and low dielectric constants.[1] These properties arise from the high bond energy of the carbon-fluorine bond.[1] Concurrently, the sterically hindering tert-butyl group can enhance thermal stability, increase the glass transition temperature (Tg), and improve the hydrophobicity of polymers.[2] The combination of these functional groups in this compound suggests its utility in creating polymers for demanding applications in electronics, aerospace, and chemical processing industries.
Potential Application 1: Monomer for Fluorinated Poly(phenylene oxide)s
By analogy to 2,6-difluorophenol (B125437) and 2,4-difluorophenol, this compound can be proposed as a monomer for the synthesis of poly(4-tert-butyl-2,6-difluoro-1,4-phenylene oxide) via oxidative polymerization.[1] This reaction typically employs a metal-amine catalyst complex and an oxidant to form phenoxy radicals, which then couple to create ether linkages, thereby building the polymer chain.[1]
The resulting polymer would be expected to exhibit a combination of desirable properties. The poly(phenylene oxide) backbone provides a high-performance engineering plastic character, while the fluorine substituents would likely lower the dielectric constant and dissipation factor, making it suitable for high-frequency electronics.[1] The tert-butyl group would contribute to a higher glass transition temperature and increased solubility in organic solvents, which can be advantageous for processing.
Projected Polymer Properties
The properties of a hypothetical poly(4-tert-butyl-2,6-difluoro-1,4-phenylene oxide) can be projected based on the known effects of its constituent functional groups. The introduction of fluorine atoms is known to decrease the dielectric constant, while the bulky tert-butyl group typically increases the glass transition temperature.
| Property | Projected Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | > 180 °C | The bulky tert-butyl group restricts chain mobility, leading to a higher Tg.[2] |
| Dielectric Constant (1 MHz) | < 2.8 | Fluorine atoms lower the polarizability of the polymer chains.[3][4] |
| Thermal Stability (Td5%) | > 450 °C | High C-F bond energy and the stabilizing effect of the tert-butyl group enhance thermal resistance.[2][5] |
| Solubility | Soluble in common organic solvents | The tert-butyl group disrupts chain packing, increasing free volume and improving solubility.[2] |
| Water Absorption | < 0.1% | Both fluorine and tert-butyl groups impart high hydrophobicity.[2][6] |
Note: The data presented in this table are projected values based on structure-property relationships of analogous polymers and have not been experimentally verified for poly(4-tert-Butyl)-2,6-difluorophenol).
Experimental Protocol: Hypothetical Oxidative Polymerization
This protocol is a projected methodology based on the established oxidative polymerization of other substituted phenols, such as 2,6-difluorophenol.[1] Optimization of reaction parameters would be necessary.
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (B28343), anhydrous
-
Hydrochloric acid, dilute
-
Nitrogen or Argon gas
-
Oxygen gas
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a gas inlet, and a condenser. The glassware is flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool.
-
Reagent Addition: The flask is charged with this compound, CuBr, and TMEDA under an inert atmosphere. Anhydrous toluene is added as the solvent.
-
Reaction Initiation: The mixture is stirred at room temperature to form the catalyst complex. Once the complex is formed (indicated by a color change), a slow stream of oxygen is bubbled through the reaction mixture.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 60 °C) for several hours. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: The polymerization is quenched by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid. This precipitates the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed extensively with methanol to remove residual catalyst and unreacted monomer, and then dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Potential Application 2: Chain Terminator and Molecular Weight Control
In condensation polymerizations, such as the synthesis of polycarbonates or polyesters, precise control over molecular weight is crucial for achieving desired material properties. 4-tert-butylphenol (B1678320) is a known and effective chain terminator because its single reactive hydroxyl group reacts with the growing polymer chain, preventing further extension.[7]
By analogy, this compound could also function as a chain-capping agent. Its monofunctional phenolic nature would allow it to terminate polymer chain growth. The amount of this compound added would be inversely proportional to the target molecular weight of the polymer.[7] Furthermore, the introduction of the fluorinated, bulky end group could impart specific surface properties, such as increased hydrophobicity and oleophobicity, to the final polymer.
Projected Impact on Polycarbonate Properties
| Molar % of Terminator | Projected Mn ( g/mol ) | Projected Polydispersity Index (PDI) | Expected Change in Surface Energy |
| 1.0 | ~30,000 | ~2.3 | Decrease |
| 2.0 | ~20,000 | ~2.2 | Significant Decrease |
| 3.0 | ~15,000 | ~2.1 | Significant Decrease |
Note: The quantitative data are hypothetical and extrapolated from the known effects of 4-tert-butylphenol on polycarbonate synthesis.[7] The actual values would require experimental determination.
Experimental Protocol: Hypothetical Interfacial Polymerization of Polycarbonate
This protocol describes the synthesis of polycarbonate with molecular weight control using this compound as a chain terminator, based on established methods for interfacial polymerization.
Materials:
-
Bisphenol A
-
Sodium hydroxide (B78521)
-
Phosgene (B1210022) (or a phosgene substitute like triphosgene)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
This compound
-
Hydrochloric acid, dilute
-
Methanol
Procedure:
-
Aqueous Phase Preparation: In a baffled reactor, dissolve Bisphenol A and the calculated amount of this compound in an aqueous solution of sodium hydroxide.
-
Organic Phase Preparation: Dissolve phosgene in dichloromethane.
-
Interfacial Polymerization: Vigorously stir the aqueous phase and add the phase transfer catalyst. Slowly add the organic phase (phosgene solution) to the reactor. Polymerization occurs at the interface between the two phases. Maintain the pH of the aqueous phase between 10 and 12 by adding sodium hydroxide solution as needed.
-
Chain Termination: The this compound in the aqueous phase will react with the growing polymer chains, terminating their growth.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.
-
Polymer Precipitation: Precipitate the polycarbonate by adding the dichloromethane solution to a stirred excess of methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. 20.210.105.67 [20.210.105.67]
- 6. Materials with low dielectric constant and loss and good thermal properties prepared by introducing perfluorononenyl pendant groups onto poly(ether et ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13600E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 4-(tert-Butyl)-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-(tert-butyl)-2,6-difluorophenol. This sterically hindered phenol (B47542) is a valuable building block in medicinal chemistry and materials science. Its derivatization allows for the introduction of diverse functionalities, enabling further molecular elaboration and the synthesis of novel compounds for various applications, including drug discovery.
The protocols outlined below focus on key transformations of the phenolic hydroxyl group, including etherification, esterification, and its conversion to a leaving group for palladium-catalyzed cross-coupling reactions.
O-Alkylation and O-Arylation (Ether Synthesis)
The synthesis of ethers from this compound can be achieved through several methods, depending on the nature of the desired substituent (alkyl or aryl).
Williamson Ether Synthesis for O-Alkylation
The Williamson ether synthesis is a classical and versatile method for preparing alkyl ethers from phenols.[1][2] It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide.
Experimental Protocol:
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Add the desired primary alkyl halide (e.g., iodomethane, ethyl bromide; 1.2 eq.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to a temperature between 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Diagram of Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Ullmann Condensation for O-Arylation
For the synthesis of diaryl ethers, particularly with sterically hindered phenols, the copper-catalyzed Ullmann condensation is a powerful method.[3][4][5][6] Modern protocols often use ligands to improve reaction efficiency and mildness.
Experimental Protocol:
-
Reaction Setup: In a reaction tube, combine this compound (1.0 eq.), the aryl halide (iodide or bromide, 1.2 eq.), potassium phosphate (B84403) (K₃PO₄, 2.0 eq.), copper(I) iodide (CuI, 10 mol%), and picolinic acid (20 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (B87167) (DMSO) via syringe.
-
Heating and Stirring: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (B1210297) and water, and stir the mixture.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) | Reference |
| O-Alkylation | Alkyl halide, NaH, DMF, 60-80 °C | Alkyl aryl ether | 70-95 | [1][2] |
| O-Arylation | Aryl halide, CuI, Picolinic acid, K₃PO₄, DMSO, 80-100 °C | Diaryl ether | 60-85 | [3][4] |
Esterification
The phenolic hydroxyl group can be readily esterified with carboxylic acids or their derivatives. A convenient method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as an activator.[7]
Experimental Protocol:
-
Reaction Mixture: To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of N,N-dimethylaminopyridine (DMAP, 10 mol%) in an anhydrous solvent like dichloromethane (B109758) (DCM) or acetonitrile, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography. The byproducts, t-butanol and CO₂, are volatile and easily removed.
| Reagents | Conditions | Product | Typical Yield (%) | Reference |
| Carboxylic acid, (Boc)₂O, DMAP | DCM, Room Temperature | Aryl ester | 85-98 | [7] |
Derivatization for Palladium-Catalyzed Cross-Coupling
To participate in palladium-catalyzed cross-coupling reactions, the phenolic hydroxyl group must first be converted into a better leaving group, such as a triflate or nonaflate. This "activates" the aryl ring for reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[8]
Diagram of Derivatization and Cross-Coupling Pathway
Caption: Activation and subsequent cross-coupling reactions.
Synthesis of 4-(tert-Butyl)-2,6-difluorophenyl trifluoromethanesulfonate (B1224126) (Triflate)
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.
-
Base Addition: Add an anhydrous base, such as pyridine (B92270) or triethylamine (B128534) (1.5 eq.).
-
Triflation: Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.2 eq.) dropwise to the cooled solution.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude triflate is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Buchwald-Hartwig Amination
The resulting aryl triflate is an excellent substrate for Buchwald-Hartwig amination to form a C-N bond.[9][10][11]
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add the 4-(tert-butyl)-2,6-difluorophenyl triflate (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Solvent and Inerting: Add an anhydrous solvent such as toluene (B28343) or dioxane. Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Heating: Heat the reaction mixture in a preheated oil bath to 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to yield the desired aryl amine.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) | Reference |
| Triflation | Tf₂O, Pyridine, DCM, 0 °C to RT | Aryl Triflate | 90-99 | [8] |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base, Toluene, 80-110 °C | Aryl Amine | 70-90 | [10][11] |
These protocols provide a foundation for the derivatization of this compound. Researchers should note that reaction conditions may require optimization for specific substrates and desired products. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. readchemistry.com [readchemistry.com]
- 2. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(tert-Butyl)-2,6-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(tert-Butyl)-2,6-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts alkylation?
A1: The most common impurities include unreacted starting material (2,6-difluorophenol), over-alkylated byproducts (such as di-tert-butylated difluorophenols), and residual acid catalyst from the synthesis.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q3: How can I remove the residual acid catalyst from my crude product?
A3: A simple aqueous workup is typically effective. Dissolve the crude product in an organic solvent like ethyl acetate (B1210297) or diethyl ether and wash with a mild base such as saturated sodium bicarbonate solution, followed by a water wash to remove any remaining salts.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A good starting point is a non-polar solvent like heptane (B126788) or hexane (B92381). Due to the polar phenolic group, a mixed solvent system, such as heptane with a small amount of a more polar solvent like ethyl acetate or toluene, can also be effective.
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To resolve this, try using a lower boiling point solvent, or add a slightly larger volume of the hot solvent to ensure the compound is fully dissolved before cooling. Seeding the solution with a small crystal of pure product can also induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a less polar solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Too much solvent was used during recrystallization. | Concentrate the mother liquor and cool it again to recover more product. Next time, use a minimal amount of hot solvent to dissolve the crude product. | |
| Product Purity is Still Low After a Single Purification | The impurities have similar solubility profiles to the desired product. | A second recrystallization may be necessary. Alternatively, column chromatography will likely provide better separation. |
| Streaking or Poor Separation on TLC/Column Chromatography | The crude product is too acidic due to residual catalyst. | Perform an aqueous workup with a mild base (e.g., NaHCO3 solution) before chromatography. |
| The chosen eluent system is too polar. | Decrease the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is recommended. | |
| Colored Impurities in the Final Product | Presence of oxidation byproducts. | Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. Perform a hot filtration to remove the carbon before cooling. |
Experimental Protocols
Protocol 1: Recrystallization from Heptane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot heptane while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then evaporating the solvent.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent such as hexane.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Elution: Begin eluting with hexane. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5%).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Recovery Rate | Notes |
| Single Recrystallization (Heptane) | 85% | 98.5% | 75% | Effective for removing non-polar impurities. |
| Double Recrystallization (Heptane) | 85% | 99.5% | 60% | Higher purity but lower overall yield. |
| Column Chromatography (Hexane/Ethyl Acetate Gradient) | 85% | >99.8% | 85% | Best for removing a wide range of impurities. |
Visualizations
Technical Support Center: Synthesis of 4-(tert-Butyl)-2,6-difluorophenol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 4-(tert-Butyl)-2,6-difluorophenol, with a focus on identifying and mitigating common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The synthesis typically proceeds via a Friedel-Crafts alkylation of 2,6-difluorophenol. Based on this reaction, the most common impurities include:
-
Unreacted Starting Material: 2,6-difluorophenol.
-
Regioisomers: While the para-substituted product is expected to be major, minor amounts of other positional isomers could form.
-
Poly-alkylated Species: Di-tert-butylated products, such as 2,4-di-tert-butyl-6-fluorophenol, although sterically hindered, may be present.
-
O-Alkylated Byproduct: tert-Butyl phenyl ether derivatives can form under certain catalytic conditions.[1]
-
Residual Solvents and Catalysts: Depending on the specific protocol and work-up procedure.
Q2: How do the reaction conditions influence the formation of these impurities?
A2: Reaction conditions play a critical role in the impurity profile:
-
Catalyst: The choice and amount of Lewis or Brønsted acid catalyst can affect the regioselectivity and the extent of polyalkylation.[1][2]
-
Temperature: Higher temperatures can lead to increased formation of byproducts and potential isomerization.
-
Reactant Stoichiometry: An excess of the tert-butylating agent can increase the likelihood of polyalkylation.[3]
-
Reaction Time: Longer reaction times may also contribute to the formation of more thermodynamically stable, but undesired, byproducts.
Q3: What is the best way to monitor the progress of the reaction and the formation of impurities?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the appearance of the product and major byproducts. For more detailed analysis and quantification, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the desired product | Incomplete reaction. | Monitor the reaction by TLC or GC until the starting material is consumed. Consider increasing the reaction time or temperature cautiously. |
| Suboptimal catalyst activity. | Ensure the catalyst is fresh and anhydrous. Consider screening other Lewis or Brønsted acids. | |
| High levels of unreacted 2,6-difluorophenol | Insufficient amount of tert-butylating agent. | Increase the molar ratio of the tert-butylating agent to the starting material. |
| Deactivated catalyst. | Use a fresh batch of catalyst and ensure anhydrous reaction conditions. | |
| Presence of significant amounts of poly-alkylated impurities | Excess of tert-butylating agent. | Reduce the molar equivalent of the tert-butylating agent. |
| Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. | |
| Detection of isomeric impurities | Non-selective reaction conditions. | Screen different catalysts and solvent systems to enhance regioselectivity. Purification by column chromatography or recrystallization may be necessary. |
| Product is discolored | Presence of oxidative impurities. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Purify the final product using activated carbon or by recrystallization. |
Quantitative Data Summary
The following table presents hypothetical data for a typical crude reaction mixture analyzed by GC-MS, illustrating a potential impurity profile.
| Compound | Retention Time (min) | Area % (Typical) |
| 2,6-difluorophenol | 8.5 | 5 - 15% |
| This compound | 12.2 | 75 - 85% |
| Isomeric tert-butylated difluorophenol | 11.8 | 1 - 5% |
| Di-tert-butylated difluorophenol | 15.1 | < 1% |
| O-alkylated byproduct | 13.5 | < 2% |
Experimental Protocols
General Protocol for Impurity Analysis by GC-MS
This method is suitable for the analysis of volatile and semi-volatile impurities in the synthesis of this compound.
-
Sample Preparation: Dissolve approximately 10 mg of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library and their retention times with those of known standards. Quantify the relative amounts of each component by peak area integration.
General Protocol for Impurity Analysis by HPLC
This method is useful for separating isomers and less volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A pentafluorophenyl (PFP) column may also provide enhanced selectivity for positional isomers.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid). For example, start with 40% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
-
Data Analysis: Identify and quantify peaks based on retention times and peak areas relative to a standard of this compound.
Visualizations
Caption: Potential impurity formation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Yield for 4-(tert-Butyl)-2,6-difluorophenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(tert-butyl)-2,6-difluorophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: The synthesis of this compound is not extensively detailed in publicly available literature. The following guidance is based on established principles of electrophilic aromatic substitution, specifically the ortho-fluorination of phenols, and data from analogous reactions. The experimental protocols and quantitative data provided are illustrative and should be adapted and optimized for specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A common and plausible strategy is the direct electrophilic fluorination of 4-tert-butylphenol (B1678320). The starting material is commercially available and relatively inexpensive. The hydroxyl group and the tert-butyl group are ortho- and para-directing, which should favor the introduction of fluorine atoms at the 2 and 6 positions of the aromatic ring.
Q2: Which electrophilic fluorinating agents are suitable for this synthesis?
Several N-F type electrophilic fluorinating agents can be employed. The most common and effective reagents for the fluorination of electron-rich aromatic compounds like phenols are:
-
Selectfluor™ (F-TEDA-BF₄): A user-friendly, stable, and commercially available reagent.[1][2][3]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used, crystalline, and stable fluorinating agent.[4][5][6][7]
Q3: What are the typical solvents and reaction temperatures?
The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions.
-
Solvents: Acetonitrile (B52724) (MeCN) is a common solvent for electrophilic fluorinations. Other solvents like dichloromethane (B109758) (DCM), chloroform, or even solvent-free conditions have been reported for similar reactions.[4][8]
-
Temperature: Reactions are often conducted at room temperature, but cooling (e.g., 0 °C) or heating may be necessary to control the reaction rate and improve selectivity.[8]
Q4: What are the major challenges and potential side reactions in this synthesis?
The primary challenges in the electrophilic fluorination of phenols include:
-
Low regioselectivity: Formation of mono-fluorinated (2-fluoro-4-tert-butylphenol) and other isomers can occur.[8][9]
-
Dearomatization: Over-reaction can lead to the formation of non-aromatic cyclohexadienone byproducts.[8][10]
-
Low Yield: Incomplete conversion of the starting material or formation of multiple products can result in a low yield of the desired product.
-
Purification: Separation of the desired product from unreacted starting material, isomers, and byproducts can be challenging due to similar polarities.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Low reactivity of the fluorinating agent | - Increase the reaction temperature in increments of 10 °C. - Increase the equivalents of the fluorinating agent (start with a slight excess, e.g., 2.2 equivalents for difluorination). |
| Decomposition of the fluorinating agent | - Ensure the use of a dry solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture can decompose some fluorinating agents. |
| Incorrect solvent | - Screen different solvents. Acetonitrile is a good starting point. If solubility is an issue, try DCM or a co-solvent system. |
| Suboptimal reaction time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. |
Problem 2: Formation of Significant Amounts of Mono-fluorinated Byproduct
| Possible Cause | Troubleshooting Steps |
| Insufficient amount of fluorinating agent | - Increase the molar ratio of the fluorinating agent to the starting material. A ratio of at least 2.2:1 (Fluorinating agent:Phenol) is recommended for difluorination. |
| Short reaction time | - Extend the reaction time and monitor the disappearance of the mono-fluorinated intermediate by TLC or GC-MS. |
| Low reaction temperature | - A higher temperature might be required to facilitate the second fluorination step, which is generally slower than the first. |
Problem 3: Formation of Dearomatized Byproducts (Cyclohexadienones)
| Possible Cause | Troubleshooting Steps |
| High reactivity of the fluorinating agent | - Lower the reaction temperature (e.g., to 0 °C or below). - Add the fluorinating agent portion-wise over a longer period to maintain a low concentration in the reaction mixture.[8] |
| Excess of fluorinating agent | - Use a stoichiometric amount or only a slight excess of the fluorinating agent. |
| Solvent effects | - The choice of solvent can influence the stability of the aromatic ring. Experiment with less polar solvents. |
Problem 4: Difficult Purification of the Final Product
| Possible Cause | Troubleshooting Steps |
| Similar polarity of product and byproducts | - Optimize the reaction to minimize byproduct formation. - Employ advanced purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization. |
| Residual fluorinating agent or its decomposition products | - Use an appropriate aqueous workup to remove water-soluble impurities. For example, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can help remove some byproducts of N-F reagents. |
| Tarry or polymeric material formation | - Lowering the reaction temperature and ensuring a homogenous reaction mixture can sometimes prevent polymerization. - Filtration through a plug of silica (B1680970) gel before column chromatography can remove some polymeric impurities. |
Data Presentation
Table 1: Illustrative Effect of Fluorinating Agent on the Yield of this compound
| Entry | Fluorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Selectfluor™ | 2.2 | MeCN | 25 | 24 | 65 |
| 2 | NFSI | 2.2 | MeCN | 25 | 24 | 58 |
| 3 | Selectfluor™ | 2.5 | MeCN | 25 | 24 | 72 |
| 4 | NFSI | 2.5 | MeCN | 25 | 24 | 63 |
Table 2: Illustrative Effect of Solvent and Temperature on the Yield of this compound using Selectfluor™ (2.2 equiv)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MeCN | 0 | 24 | 45 |
| 2 | MeCN | 25 | 24 | 65 |
| 3 | MeCN | 50 | 12 | 75 |
| 4 | DCM | 25 | 24 | 55 |
| 5 | Dioxane | 25 | 24 | 60 |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound using Selectfluor™
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: In a separate flask, dissolve Selectfluor™ (2.2 - 2.5 eq) in anhydrous MeCN. Add this solution dropwise to the solution of 4-tert-butylphenol at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(tert-Butyl)-2,6-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-(tert-Butyl)-2,6-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most common and direct approach is the Friedel-Crafts alkylation of 2,6-difluorophenol (B125437) with a tert-butylating agent, such as tert-butanol (B103910) or isobutene, in the presence of an acid catalyst. The hydroxyl group of the phenol (B47542) directs the electrophilic substitution primarily to the para position, yielding the desired product.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include O-alkylation, which forms 2,6-difluorophenyl tert-butyl ether, and potential polyalkylation, where a second tert-butyl group is added to the aromatic ring. The formation of isomeric products is less common due to the directing effects of the hydroxyl and fluoro groups.
Q3: How can I minimize the formation of the O-alkylated side product?
A3: O-alkylation is generally favored by weaker acid catalysts.[1] Using a stronger Brønsted or Lewis acid catalyst can promote C-alkylation over O-alkylation. Reaction temperature also plays a role; higher temperatures tend to favor the thermodynamically more stable C-alkylated product.
Q4: What is the likelihood of forming di-tert-butylated byproducts?
A4: The formation of di-tert-butylated products is a possibility, especially with a high concentration of the alkylating agent and a highly active catalyst.[1] The initial product, this compound, is more activated towards further electrophilic substitution than the starting material, 2,6-difluorophenol. Careful control of stoichiometry and reaction time is crucial to minimize this side reaction.
Q5: What are the recommended purification techniques for the final product?
A5: The purification strategy will depend on the physical properties of the product and the impurities present. Common methods include:
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Distillation: If the product is a liquid with a sufficiently different boiling point from the starting materials and byproducts.
-
Crystallization: This is an effective method if the product is a solid and a suitable solvent system can be found to selectively crystallize the desired compound.
-
Column Chromatography: This is a versatile technique for separating the product from closely related impurities, such as isomers and poly-alkylated species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impurities in starting materials (e.g., water). | 1. Use a fresh, anhydrous catalyst. Consider a stronger acid catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or GC. 4. Ensure all reagents and solvents are anhydrous. |
| High Proportion of O-Alkylated Product | 1. Use of a weak acid catalyst. 2. Low reaction temperature favoring the kinetic product. | 1. Switch to a stronger Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., AlCl₃). 2. Increase the reaction temperature to favor the thermodynamically more stable C-alkylated product. |
| Formation of Poly-alkylated Byproducts | 1. Excess of tert-butylating agent. 2. High catalyst loading. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the tert-butylating agent relative to 2,6-difluorophenol. 2. Reduce the catalyst concentration. 3. Monitor the reaction closely and quench it once the desired product is maximized. |
| Difficult Purification | 1. Similar physical properties of product and byproducts. 2. Presence of unreacted starting materials. | 1. For challenging separations, high-performance liquid chromatography (HPLC) may be necessary. 2. Consider a pre-purification step, such as an acid-base extraction, to remove unreacted phenolic starting material. |
Experimental Protocols
Synthesis of 2,6-Difluorophenol (Starting Material)
A common route to 2,6-difluorophenol involves the diazotization of 2,6-difluoroaniline (B139000) followed by hydrolysis.[2]
Materials:
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2,6-difluoroaniline
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Sulfuric acid (30% aqueous solution)
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Sodium nitrite (B80452) (30% aqueous solution)
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Copper(II) sulfate (B86663)
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Urea
Procedure:
-
In a reaction vessel, dissolve 2,6-difluoroaniline in a 30% aqueous sulfuric acid solution.
-
Cool the mixture to -5 to 0 °C with vigorous stirring.
-
Slowly add a 30% aqueous solution of sodium nitrite, maintaining the temperature below 0 °C.
-
After the addition is complete, continue stirring for 2 hours at the same temperature.
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Decompose any excess nitrous acid by the addition of urea.
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In a separate vessel, prepare a refluxing solution of copper(II) sulfate in 50% aqueous sulfuric acid.
-
Slowly add the diazonium salt solution to the hot copper sulfate solution. The 2,6-difluorophenol will distill as it is formed.
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Collect the distillate, separate the organic layer, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.
Synthesis of this compound
This procedure is a representative Friedel-Crafts alkylation.
Materials:
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2,6-difluorophenol
-
tert-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous dichloromethane (B109758) (solvent)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol in anhydrous dichloromethane.
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Cool the solution in an ice-water bath.
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Slowly add concentrated sulfuric acid to the stirred solution.
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Add tert-butanol dropwise from the dropping funnel to the reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
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Upon completion, quench the reaction by slowly adding it to a stirred mixture of ice and water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel or by crystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Recrystallization of 4-(tert-Butyl)-2,6-difluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4-(tert-Butyl)-2,6-difluorophenol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | - Excess solvent was used: The solution is not supersaturated. - Supersaturated solution: Crystallization has not been initiated. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] - Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus.[2] - Seed the solution: Add a tiny crystal of the crude this compound to the cooled solution.[2] - Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility. |
| Oiling Out (Formation of a liquid instead of solid) | - Low melting point of the compound or presence of impurities. - Solution is too concentrated: The compound is coming out of solution above its melting point.[1] - Cooling is too rapid. | - Reheat and add more solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional "good" solvent.[1][2] - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can also help. - Consider a different solvent system: The chosen solvent may not be appropriate for this compound. |
| Rapid Crystallization (Crashing out of solution) | - The solution is too concentrated. - The solvent has a very steep solubility curve with temperature. | - Reheat and add more solvent: Re-dissolve the solid and add a small excess of the hot solvent to ensure a more gradual crystallization process upon cooling.[2] - Use a solvent pair: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" (anti-solvent) at that temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly. |
| Low Yield of Recovered Crystals | - Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[3] - Premature filtration: The solution was not sufficiently cooled to allow for maximum crystal formation. - Crystals were lost during transfer or washing. | - Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals. Note that this crop may be less pure. - Ensure complete cooling: Allow adequate time for crystallization at a low temperature before filtration. - Minimize washing volume: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[3] |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Use activated charcoal (Norit): After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A specific, universally "best" solvent is not documented. However, due to the polar phenolic hydroxyl group and the nonpolar tert-butyl group, a solvent system approach is often effective. Good "soluble" solvents might include ethers (like diethyl ether or THF) and chlorinated solvents (like dichloromethane), while nonpolar "insoluble" solvents such as hexanes or heptane (B126788) can be used as anti-solvents.[5][6] A good starting point is to perform a small-scale solvent screen with various solvents of differing polarities (e.g., toluene, ethyl acetate, methanol/water, acetone/water).[5]
Q2: How do I perform a solvent screen for this compound?
A2: To perform a solvent screen:
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Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
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Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature.
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For solvents in which the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe if it dissolves.
-
If the compound dissolves when hot, cool the solution to room temperature and then in an ice bath to see if crystals form. The ideal single solvent will dissolve the compound when hot but not at room temperature.[3]
Q3: My compound is a low-melting solid. Are there any special considerations?
A3: Yes, low-melting solids have a higher tendency to "oil out".[7] To mitigate this, use a slightly larger volume of solvent than the minimum required to dissolve the compound. This keeps the saturation point at a lower temperature, hopefully below the melting point of your compound. Slow cooling is also crucial.[1]
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system is a very common and effective technique, especially when a suitable single solvent cannot be found.[8] You would dissolve the this compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, allow the solution to cool slowly.[8] The two solvents must be miscible with each other.
Q5: How can I improve the purity of my final product?
A5: To improve purity, ensure that the cooling process is slow and gradual, as this allows for the formation of a more ordered crystal lattice that excludes impurities.[3] Avoid overly rapid crystallization. If colored impurities are present, treatment with activated charcoal can be effective.[4] A second recrystallization may be necessary if the initial purity is not satisfactory.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a two-solvent system, which is a versatile starting point in the absence of specific solubility data.
Materials:
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Crude this compound
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"Good" solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone)
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"Poor" solvent / Anti-solvent (e.g., Hexane or Heptane)
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent. Gently heat the mixture on a hot plate with swirling until the solid completely dissolves.
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Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise with continuous swirling. Continue adding the anti-solvent until the solution just begins to turn cloudy (persistent turbidity). If too much anti-solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
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Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (or a mixture rich in the "poor" solvent) to remove any remaining soluble impurities.[3]
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Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.
Recrystallization Workflow
Caption: A typical workflow for a two-solvent recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. proprofsflashcards.com [proprofsflashcards.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 4-(tert-Butyl)-2,6-difluorophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the column chromatography purification of 4-(tert-Butyl)-2,6-difluorophenol. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during the purification process.
Experimental Protocol: Purification of this compound
This section details a representative protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Objective: To purify crude this compound from reaction byproducts and starting materials.
Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Hexane (B92381) (HPLC grade)
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Ethyl acetate (B1210297) (HPLC grade)
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Dichloromethane (B109758) (DCM) (optional, for sample loading)
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Glass column or flash chromatography system
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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TLC developing chamber
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UV lamp (254 nm)
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Collection tubes or flasks
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Rotary evaporator
Step 1: Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide a good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the separated spots under a UV lamp.
-
The optimal solvent system is the one that gives the target compound an Rf value in the desired range.
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Observations |
| 95:5 | ~0.15 | Compound moves slowly, good for separating less polar impurities. |
| 90:10 | ~0.30 | Optimal for column chromatography. Good separation from polar impurities. |
| 80:20 | ~0.55 | Compound moves too fast, may co-elute with less polar impurities. |
Step 2: Column Preparation (Slurry Method)
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (for flash chromatography) or allow the solvent to flow under gravity.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Poor or No Separation | 1. Inappropriate mobile phase polarity.[1] 2. Column overloading.[1] 3. Column channeling due to improper packing. | 1. Optimize the mobile phase using TLC to achieve an Rf of ~0.3 for the target compound.[1] Consider using a different solvent system, such as dichloromethane/methanol for more polar compounds or incorporating toluene (B28343) for better separation of aromatic compounds. 2. Reduce the amount of crude sample loaded. A general guideline is a 1:20 to 1:100 ratio of sample to stationary phase by weight.[1] 3. Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. |
| Compound Stuck on the Column | 1. Mobile phase is not polar enough. 2. Strong interaction between the phenolic hydroxyl group and the acidic silica gel. 3. Compound decomposition on silica gel. | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Consider using a less acidic stationary phase like neutral or basic alumina (B75360). Alternatively, add a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to deactivate the silica gel. 3. Test the stability of your compound on a small amount of silica gel before running the column. If it decomposes, an alternative purification method or stationary phase is necessary. |
| Tailing of the Product Band | 1. Acidic nature of silica gel interacting with the phenol. 2. Column overloading. | 1. Use neutral or basic alumina as the stationary phase. Adding a small amount of a suitable acid (e.g., acetic acid) to the mobile phase can sometimes help for acidic compounds, but care must be taken with fluorinated compounds. 2. Decrease the amount of sample loaded onto the column. |
| Low Recovery of the Product | 1. Incomplete elution from the column. 2. The compound is too volatile and evaporated during solvent removal. | 1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/DCM mixture) to check for any remaining product. 2. Use a lower temperature on the rotary evaporator and avoid leaving the product under high vacuum for extended periods. |
| Presence of Impurities in "Pure" Fractions | 1. Co-elution of impurities with a similar polarity. 2. Fractions collected were too large. | 1. Use a shallower solvent gradient or a longer column to improve resolution. 2. Collect smaller fractions to better isolate the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.[2] However, due to the acidic nature of phenols, which can lead to tailing on silica, neutral or basic alumina can be a good alternative if poor peak shape is observed.
Q2: How do I choose the right solvent system for the column?
A2: The ideal solvent system is best determined by running preliminary TLC experiments.[1][3] A good starting point for this compound is a mixture of hexane and ethyl acetate.[1] The polarity should be adjusted until the desired compound has an Rf value of approximately 0.2-0.4, which generally provides the best separation on a column.[1]
Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this mean?
A3: Streaking on a TLC plate can be caused by several factors, including the sample being too concentrated, the compound being highly polar and interacting strongly with the silica gel, or the presence of acidic or basic impurities. Try spotting a more dilute solution. If streaking persists, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape.
Q4: Can I use a different solvent system for the column than what I used for TLC?
A4: It is generally recommended to use the same solvent system for both TLC and column chromatography for predictable results. However, sometimes minor adjustments are necessary. For instance, a slightly less polar solvent system might be used at the beginning of the column to ensure good separation of less polar impurities before increasing the polarity to elute the target compound.
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials (e.g., 2,6-difluorophenol (B125437) if the tert-butylation is incomplete), byproducts from the reaction (e.g., isomers or over-alkylated products), and residual reagents or solvents. The polarity of these impurities will determine how they behave on the column.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
improving the stability of 4-(tert-Butyl)-2,6-difluorophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-(tert-Butyl)-2,6-difluorophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling, storage, and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to oxidizing agents, light (photodegradation), high temperatures, and incompatible substances such as strong bases. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by these conditions. The steric hindrance provided by the tert-butyl group and the electron-withdrawing nature of the fluorine atoms can influence its reactivity, but degradation can still occur.
Q2: My solution of this compound has developed a slight yellow or pink tint. What is the likely cause and is the product still usable?
A2: A color change to yellow or pink is a common indicator of phenol (B47542) oxidation. This is likely due to the formation of quinone-type structures or other colored degradation products. While a faint discoloration may indicate minimal degradation, it is crucial to re-verify the purity of the compound before use in sensitive applications. For high-purity requirements, it is recommended to use a fresh, properly stored sample or to purify the discolored material.
Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?
A3: To maximize stability, this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. The storage area should be cool, dry, and well-ventilated. For optimal long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
Q4: Can I use common antioxidants to stabilize solutions of this compound?
A4: Yes, the addition of a secondary antioxidant can help protect this compound, which itself is a hindered phenolic antioxidant. Phosphite-based antioxidants, such as Tris(2,4-di-tert-butylphenyl) phosphite, can be particularly effective as they are known to synergistically protect primary phenolic antioxidants by decomposing hydroperoxides.[1][2] Thiosynergists are another class of stabilizers that can be considered for long-term thermal stability.[2] However, compatibility with your specific experimental system must be verified.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Possible Causes | Recommended Solutions |
| Unexpected Side Products in Reaction | Degradation of this compound due to reaction conditions (e.g., presence of strong oxidizers, high temperature, exposure to light). | - Conduct the reaction under an inert atmosphere (nitrogen or argon).- Protect the reaction vessel from light by wrapping it in aluminum foil.- If possible, lower the reaction temperature.- Ensure all reagents and solvents are free of peroxides and other oxidizing impurities. |
| Inconsistent Assay Results | Partial degradation of the this compound stock solution. | - Prepare fresh stock solutions from solid material for each set of experiments.- Store stock solutions in amber vials at low temperatures (2-8 °C) for short periods.- Use an analytical technique like HPLC to verify the concentration and purity of the stock solution before use.[3] |
| Discoloration of Solid Compound | Long-term exposure to air and/or light during storage. | - If the discoloration is minor, the compound may be purified by recrystallization or sublimation.- For critical applications, it is advisable to use a new, unopened batch of the compound.- Always ensure the container is tightly sealed and stored in a dark, cool, and dry place. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol outlines a method to quantify the degradation of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Acetic acid
-
Volumetric flasks, pipettes, and amber HPLC vials
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% acetic acid. The exact ratio should be optimized for good peak separation.
-
Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
3. Stress Conditions (Forced Degradation):
-
Oxidative Stress: Treat a sample of the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Photolytic Stress: Expose a sample of the stock solution in a quartz vial to UV light.
-
Thermal Stress: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 60 °C).
-
Control Sample: Keep a sample of the stock solution protected from light at 2-8 °C.
4. HPLC Analysis:
-
Inject the working standards to generate a calibration curve.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from the stressed and control samples, dilute if necessary, and inject them into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.[4][5]
5. Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Calculate the percentage of degradation over time for each stress condition.
Protocol 2: Evaluating the Efficacy of Stabilizers
This protocol describes how to test the effectiveness of an added stabilizer.
1. Materials and Reagents:
-
This compound
-
Candidate stabilizer (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
-
Reagents and equipment from Protocol 1
2. Sample Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare a second stock solution containing both this compound and the stabilizer at a specific concentration ratio (e.g., 10:1).
3. Stress Testing:
-
Subject both the stabilized and unstabilized solutions to the most relevant stress condition identified in Protocol 1 (e.g., oxidative or thermal stress).
-
Include a control sample for both the stabilized and unstabilized solutions.
4. HPLC Analysis and Data Interpretation:
-
Analyze the samples at various time points using the HPLC method from Protocol 1.
-
Compare the degradation rate of this compound in the stabilized solution to that in the unstabilized solution. A significantly lower degradation rate in the stabilized sample indicates the effectiveness of the added antioxidant.
Visualizations
Caption: Hypothesized oxidative degradation pathway.
Caption: Workflow for stability assessment.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Purification of 4-(tert-Butyl)-2,6-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(tert-Butyl)-2,6-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the Friedel-Crafts alkylation of 2,6-difluorophenol (B125437) with isobutylene (B52900) or tert-butyl chloride, can lead to several byproducts. The most common impurities include:
-
Unreacted Starting Materials: Residual 2,6-difluorophenol.
-
Isomeric Byproducts: Formation of other tert-butylated isomers, such as 2-(tert-Butyl)-4,6-difluorophenol.
-
Poly-alkylated Species: Over-alkylation of the phenol (B47542) ring can result in products like 2,4-di(tert-Butyl)-6-fluorophenol.[1]
-
O-alkylation Products: Although generally less favored in Friedel-Crafts reactions, the formation of the corresponding phenyl ether can occur under certain conditions.
Q2: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of this compound?
A2: A combination of chromatographic techniques is highly recommended for both in-process control and final purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components in the reaction mixture, including the starting materials, product, and various byproducts. Derivatization of the phenolic hydroxyl group may be necessary to improve peak shape and thermal stability.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying non-volatile components, particularly for resolving isomeric byproducts. Reversed-phase columns, such as C18 or specialized phases like pentafluorophenyl (PFP), are often effective.[3][4]
Q3: What are the primary methods for purifying crude this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most effective techniques are:
-
Vacuum Distillation: This is a highly effective method for separating the desired product from less volatile (e.g., poly-alkylated byproducts, catalyst residues) and more volatile (e.g., unreacted starting materials) impurities.[5][6]
-
Recrystallization: A robust technique for removing impurities with different solubility profiles. The selection of an appropriate solvent system is critical for achieving high purity and yield.
-
Column Chromatography: Particularly useful for small-scale purifications and for separating isomers that are difficult to resolve by other means.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Vacuum Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| Contamination with lower-boiling point impurities (e.g., unreacted 2,6-difluorophenol) | Inefficient fractional distillation. | - Increase the number of theoretical plates in the distillation column.- Optimize the reflux ratio to enhance separation.- Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. |
| Contamination with higher-boiling point impurities (e.g., poly-alkylated byproducts) | "Bumping" or entrainment of the crude material into the distillate. | - Use a larger distillation flask to prevent bumping.- Employ a slow and steady heating rate.- Ensure the distillation head and condenser are properly packed and functioning. |
| Product decomposition | Excessive distillation temperature. | - Reduce the distillation pressure to lower the boiling point of the product.[5][6]- Use a heating mantle with precise temperature control. |
Issue 2: Poor Recovery or Purity After Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of crystals | - The chosen solvent is too good, and the product remains in the mother liquor.- Insufficient cooling of the solution. | - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.- After slow cooling to room temperature, place the crystallization vessel in an ice bath to maximize crystal formation. |
| Oily precipitate instead of crystals | The cooling rate is too fast, or the solution is supersaturated with impurities. | - Allow the solution to cool slowly and undisturbed.- Try a different solvent or a solvent mixture to improve crystal lattice formation.- "Seed" the solution with a small crystal of the pure product to initiate crystallization. |
| Low purity of isolated crystals | Impurities co-crystallize with the product. | - Perform a second recrystallization.- Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol provides a general procedure for the purification of this compound on a laboratory scale.
Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask(s)
-
Thermometer
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap and pressure gauge
Procedure:
-
Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.
-
Initiating Vacuum: Start the vacuum pump and allow the pressure to stabilize at the desired level (typically 1-10 mmHg for substituted phenols).
-
Heating: Begin heating the flask slowly and uniformly with the heating mantle while stirring.
-
Fraction Collection:
-
Collect the initial fraction, which will likely contain lower-boiling impurities such as unreacted 2,6-difluorophenol.
-
As the temperature stabilizes at the boiling point of the product, switch to a clean collection flask to collect the main fraction of this compound.
-
Monitor the temperature and pressure closely. A stable boiling point indicates a pure fraction.
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system. A good starting point for non-polar compounds is a mixture of a "good" solvent (e.g., dichloromethane, toluene) and a "poor" solvent (e.g., hexane, heptane).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Yield (%) | Key Byproducts Removed |
| Vacuum Distillation | 85% | 98.5% | 80% | Unreacted 2,6-difluorophenol, poly-alkylated phenols |
| Recrystallization (Toluene/Heptane) | 85% | 99.2% | 75% | Isomeric byproducts, some poly-alkylated phenols |
| Column Chromatography | 85% | >99.5% | 60% | All major and minor byproducts |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. buschvacuum.com [buschvacuum.com]
Technical Support Center: Scale-Up Synthesis of 4-(tert-Butyl)-2,6-difluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(tert-Butyl)-2,6-difluorophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the synthesis of this compound, likely via the Friedel-Crafts alkylation of 2,6-difluorophenol (B125437) with a tert-butylating agent such as isobutylene (B52900).
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Conversion of 2,6-difluorophenol | Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are sensitive to moisture.[1] Solid acid catalysts like zeolites can lose activity due to coking.[1] | - Ensure the Lewis acid catalyst is fresh and handled under anhydrous conditions.[1]- If using a solid acid catalyst, consider regeneration by calcination.[1]- Evaluate the activity of a new batch of catalyst on a small scale before use in the main reactor. |
| Insufficient Reaction Temperature: The reaction may have a significant activation energy that is not being met at the current operating temperature. | - Gradually increase the reaction temperature while monitoring for byproduct formation.- Ensure accurate temperature monitoring within the reactor, as localized cold spots can occur at scale.[2] | |
| Poor Mixing: Inefficient mixing can lead to localized depletion of reactants or catalyst.[2] | - Increase the agitation speed or evaluate the impeller design for better mass transfer.- For heterogeneous catalysts, ensure adequate suspension. | |
| Poor Selectivity (Formation of O-alkylation or Di-tert-butylated Byproducts) | Reaction Conditions Favoring O-alkylation: The phenoxide ion can undergo O-alkylation, especially in the presence of certain bases and solvents.[1][3] | - Friedel-Crafts conditions (Lewis acid) generally favor C-alkylation.[4] Ensure the reaction environment is acidic.- The use of protic solvents can sometimes promote C-alkylation by solvating the phenoxide oxygen.[3] |
| Excessive Polyalkylation: The initial product, this compound, can undergo a second alkylation.[4] | - Use a molar excess of 2,6-difluorophenol relative to the tert-butylating agent.[5]- Optimize the reaction time to maximize the yield of the mono-alkylated product before significant di-alkylation occurs.[1] | |
| Difficult Product Isolation and Purification | Formation of Emulsions during Work-up: Phenolic compounds can form stable emulsions during aqueous work-up. | - Add a brine wash to help break the emulsion.- Consider using a different solvent system for extraction. |
| Co-distillation or Co-crystallization of Impurities: Byproducts with similar physical properties to the desired product can be difficult to separate. | - Employ fractional distillation under reduced pressure for purification.[6]- Evaluate different recrystallization solvents or solvent mixtures.[7] | |
| Runaway Reaction or Poor Temperature Control | Exothermic Reaction: Friedel-Crafts alkylations are often exothermic.[4] Poor heat removal at scale can lead to a rapid temperature increase.[8][9] | - Ensure the reactor's cooling system is adequate for the scale of the reaction.- Control the addition rate of the tert-butylating agent to manage the rate of heat generation.[10] |
| Inadequate Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient.[2] | - Monitor the temperature of both the reaction mixture and the cooling jacket to ensure efficient heat transfer.- Consider using a reactor with a better design for heat exchange. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the industrial production of this compound?
A1: The most probable industrial route is the Friedel-Crafts alkylation of 2,6-difluorophenol with a tert-butylating agent like isobutylene, using a Lewis acid or solid acid catalyst.[4][5] This method is a common way to introduce alkyl groups to aromatic rings.
Q2: What are the key safety precautions when handling isobutylene at a large scale?
A2: Isobutylene is a highly flammable gas and should be handled in a well-ventilated area, away from ignition sources.[11][12][13] Use spark-proof tools and explosion-proof equipment.[12] Ensure proper grounding and bonding of all equipment to prevent static discharge.[13] Personnel should be trained on its proper handling and storage, and appropriate personal protective equipment, including insulated gloves and safety glasses, should be worn.[11][14]
Q3: How can I minimize the formation of the di-tert-butylated byproduct?
A3: To reduce polyalkylation, it is recommended to use an excess of the aromatic substrate (2,6-difluorophenol) in relation to the alkylating agent.[5] Additionally, carefully monitoring the reaction progress and stopping it once the formation of the desired mono-alkylated product is optimal can prevent further alkylation.[1]
Q4: My reaction stalls before completion at a large scale, even though it works well in the lab. What could be the issue?
A4: This is a common scale-up challenge. Potential causes include poor heat and mass transfer in the larger reactor.[2][8] Ensure that the mixing is sufficient to keep all reactants and the catalyst uniformly distributed. Also, verify that the internal temperature of the reaction is reaching and maintaining the optimal level, as larger volumes can have significant temperature gradients.
Q5: What are the recommended methods for purifying crude this compound on a large scale?
A5: For large-scale purification of substituted phenols, fractional distillation under reduced pressure is a common and effective method to separate the product from impurities with different boiling points.[6][15] Recrystallization from a suitable solvent system is another viable option, particularly for removing impurities with different solubility profiles.[7]
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of 2,6-difluorophenol
Disclaimer: This is a generalized laboratory-scale protocol that requires optimization for specific equipment and scale-up.
Materials:
-
2,6-difluorophenol
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃)
-
tert-Butylating agent (e.g., tert-butanol (B103910) or isobutylene)
-
Anhydrous, inert solvent (e.g., dichloromethane, hexane)
-
Aqueous acid (e.g., 1M HCl) for work-up
-
Aqueous base (e.g., saturated NaHCO₃) for neutralization
-
Brine solution
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel (or gas inlet tube for isobutylene) is assembled and flame-dried. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: The anhydrous solvent and 2,6-difluorophenol are charged into the reactor. The mixture is stirred until the phenol (B47542) is completely dissolved.
-
Catalyst Addition: The Lewis acid catalyst is added portion-wise to the stirred solution, maintaining the temperature with a cooling bath if necessary.
-
Addition of Alkylating Agent: The tert-butylating agent is added dropwise (if liquid) or bubbled through the solution (if gas) at a rate that maintains the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by slowly adding it to a chilled aqueous acid solution with vigorous stirring.
-
Work-up: The organic layer is separated. The aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with aqueous base, followed by brine.
-
Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low conversion in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. visimix.com [visimix.com]
- 10. mt.com [mt.com]
- 11. data.ntsb.gov [data.ntsb.gov]
- 12. gasinnovations.com [gasinnovations.com]
- 13. diamondpetrochemicals.com [diamondpetrochemicals.com]
- 14. nj.gov [nj.gov]
- 15. gccpo.org [gccpo.org]
Validation & Comparative
A Comparative Analysis of 4-(tert-Butyl)-2,6-difluorophenol and Other Fluorinated Phenols for Drug Discovery and Development
For Immediate Publication
[City, State] – December 21, 2025 – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of therapeutic candidates. This guide presents a detailed comparative analysis of 4-(tert-Butyl)-2,6-difluorophenol against other structurally related fluorinated phenols, offering researchers, scientists, and drug development professionals a comprehensive overview of their physicochemical properties and biological activities.
The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding these nuanced differences is critical for the rational design of novel therapeutics. This comparison focuses on this compound and its analogues, providing a data-driven perspective on their potential applications.
Physicochemical Properties: A Comparative Overview
The substitution pattern of fluorine and other functional groups on the phenol (B47542) ring profoundly influences key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP). These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) |
| This compound | C₁₀H₁₂F₂O | 186.20[1] | 7.95 ± 0.10 | 3.4[1] |
| 2,6-Difluorophenol | C₆H₄F₂O | 130.09[2] | 7.45 ± 0.10 | 1.83 |
| 2,4-Difluorophenol | C₆H₄F₂O | 130.09[3] | 8.23 ± 0.18 | 1.76 |
| 4-Chloro-2,6-difluorophenol | C₆H₃ClF₂O | 164.54 | 6.84 ± 0.20 | 2.40 |
| 4-Bromo-2,6-difluorophenol | C₆H₃BrF₂O | 208.99 | 6.77 ± 0.20 | 2.56 |
Note: Predicted pKa and LogP values are computationally derived and may vary from experimental values.
Biological Activity: A Data-Driven Comparison
While direct comparative studies on the biological activities of this specific set of fluorinated phenols are limited, their potential can be inferred from their structural characteristics and data on related compounds. Phenolic compounds are well-known for their antioxidant, antimicrobial, and enzyme-inhibiting properties. The following sections detail the experimental protocols for key assays relevant to the evaluation of these potential activities.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The substitution on the aromatic ring can modulate this activity.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.
-
Prepare a 0.1 mM working solution of DPPH in the same solvent. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox (1 mg/mL).
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compounds and the standard to different wells.
-
Add 100 µL of the solvent to control wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.
-
Enzyme Inhibition: Tyrosinase
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation. Phenolic compounds are known to be effective tyrosinase inhibitors.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in a phosphate (B84403) buffer (pH 6.8).
-
Prepare a stock solution of the substrate, L-DOPA (e.g., 10 mM), in the same buffer.
-
Prepare stock solutions of the test compounds and a standard inhibitor like kojic acid in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Incubate at 37°C for 20 minutes.
-
-
Data Analysis:
-
Measure the absorbance of the formed dopachrome (B613829) at 475 nm.
-
Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value from the dose-response curve.
-
Cytotoxicity Assessment
Evaluating the cytotoxic potential of new compounds is a critical step in drug development to assess their safety profile and potential as anticancer agents.
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 24 to 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability: % Viability = (Absorbance of Sample / Absorbance of Control) x 100
-
Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth.
-
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] These pathways are central to the cellular response to inflammatory stimuli and are implicated in a variety of diseases.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation and immunity. Phenolic antioxidants can inhibit this pathway at several points.[4] For instance, they can block the formation of NF-κB/DNA binding complexes, thereby preventing the transcription of pro-inflammatory genes.[4]
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway involved in inflammation and other cellular processes like proliferation and apoptosis.[4] Polyphenols can regulate this pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[4]
Conclusion
This comparative guide provides a foundational framework for evaluating this compound and related fluorinated phenols as potential drug candidates. The provided physicochemical data and detailed experimental protocols for key biological assays offer a starting point for further investigation. The structural variations among these compounds are expected to translate into distinct biological activity profiles. Future head-to-head experimental studies are warranted to fully elucidate the structure-activity relationships within this class of molecules and to identify promising candidates for further development. The modulation of critical signaling pathways like NF-κB and MAPK by phenolic compounds highlights a potential mechanistic basis for their therapeutic effects.
References
- 1. chemaxon.com [chemaxon.com]
- 2. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chemical Synthesis: A Comparative Guide to Alternatives for 4-(tert-Butyl)-2,6-difluorophenol
In the landscape of chemical synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes in terms of yield, selectivity, and reaction efficiency. For researchers and professionals in drug development and materials science, 4-(tert-butyl)-2,6-difluorophenol stands as a valuable building block and ligand, prized for its unique steric and electronic properties. However, the pursuit of optimized reaction conditions, alternative reactivity, or improved cost-effectiveness often necessitates the exploration of viable alternatives. This guide provides a comprehensive comparison of potential substitutes for this compound, supported by available experimental data and detailed methodologies for key chemical transformations.
Alternatives at a Glance: Structural Analogs and Beyond
The primary alternatives to this compound can be categorized into two main groups: other 4-substituted-2,6-difluorophenols and sterically hindered phenols with different substitution patterns. The choice of an alternative is dictated by the specific requirements of the chemical reaction, including the desired electronic effects, steric hindrance, and solubility.
1. 4-Substituted-2,6-difluorophenol Derivatives:
Varying the substituent at the 4-position allows for the fine-tuning of the electronic properties of the phenol (B47542). Electron-donating groups (e.g., alkyl groups) can enhance the electron density of the aromatic ring, while electron-withdrawing groups can decrease it. This modulation is critical in applications such as catalysis, where the ligand's electronic nature can significantly influence the catalytic activity of a metal center.
2. Other Sterically Hindered Phenols:
Compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) offer a different steric and electronic profile. While also providing significant steric bulk around the hydroxyl group, the absence of fluorine atoms and the presence of a methyl group at the 4-position alter the compound's acidity, redox potential, and overall reactivity.
Performance in Action: A Focus on Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. Sterically hindered phenols can play a crucial role in these reactions, often as ligands or additives that stabilize the catalytic species and promote efficient turnover.
While direct head-to-head comparative studies under identical conditions are limited in the literature, we can infer the relative performance of this compound and its alternatives by examining their application in similar cross-coupling reactions.
Table 1: Comparison of Physicochemical Properties of this compound and its Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) |
| This compound | C₁₀H₁₂F₂O | 186.20[1] | ~8.5 | ~3.4[1] |
| 2,6-Difluorophenol (B125437) | C₆H₄F₂O | 130.09[2][3] | 7.34[4] | ~2.0[4] |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | C₁₅H₂₄O | 220.35 | ~11.5 | ~5.2 |
| 4-Ethyl-2,6-difluorophenol | C₈H₈F₂O | 158.15 | ~8.6 | ~2.7 |
| 4-Methoxy-2,6-difluorophenol | C₇H₆F₂O₂ | 160.12 | ~8.2 | ~1.8 |
Table 2: Illustrative Performance in Suzuki-Miyaura Coupling
Disclaimer: The following data is compiled from different sources and is intended for illustrative comparison. Reaction conditions were not identical.
| Phenol Derivative (as Ligand/Additive) | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 2,6-Difluorophenol (as precursor) | Not applicable | Not applicable | Not applicable | Not applicable | Not applicable | Not applicable | [2] |
| General Hindered Phosphine (B1218219) Ligands | Aryl Bromides/Chlorides | Various | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | K₃PO₄ | Good to Excellent | [5] |
| No direct data for this compound |
The available data suggests that sterically hindered phosphine ligands, which share the characteristic of bulky groups around a central atom with hindered phenols, are highly effective in Suzuki-Miyaura couplings. While direct data for this compound as a ligand is scarce, its structural similarity to precursors of effective ligands suggests potential utility.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of a 4-substituted-2,6-difluorophenol and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline (B139000)
This procedure outlines a common method for synthesizing the core 2,6-difluorophenol structure.
Materials:
-
2,6-Difluoroaniline
-
Sulfuric acid (30% aqueous solution)
-
Sodium nitrite (B80452) (30% aqueous solution)
-
Copper(II) sulfate (B86663)
-
Starch-iodide paper
Procedure:
-
In a reactor, dissolve 2,6-difluoroaniline (23 mol) in a 30% aqueous sulfuric acid solution (25 kg) with heating and stirring.[6]
-
Cool the mixture to -5 °C with vigorous stirring.[6]
-
Slowly add a 30% sodium nitrite solution (5.6 kg) while maintaining the temperature between -5 and 0 °C.[6]
-
Continue the reaction for 2 hours after the addition is complete.[6]
-
Filter the reaction mixture and treat the filtrate with an aqueous urea solution to decompose excess nitrous acid. Test for completion with starch-iodide paper.[6]
-
In a separate vessel, prepare a refluxing mixture of a 50% aqueous sulfuric acid solution (22 kg) and copper(II) sulfate (4.0 kg).[6]
-
Slowly add the diazonium salt solution to the refluxing copper sulfate solution. The 2,6-difluorophenol product will distill as it is formed.[6]
-
Separate the organic layer of the distillate, dry it, filter, and purify by vacuum distillation to obtain 2,6-difluorophenol. A yield of 88.9% with 98.6% purity has been reported for this method.[6]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for a Suzuki-Miyaura reaction, where a hindered phenol derivative could potentially be used as a ligand or additive.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., anhydrous 1,4-dioxane)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, and the base.[7]
-
Add the palladium catalyst to the flask.[7]
-
Add the anhydrous solvent via syringe.[7]
-
Stir the reaction mixture at the desired temperature (e.g., 70-80 °C) and monitor the progress by a suitable technique (e.g., TLC or GC).[7]
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizing the Chemistry
To better understand the relationships and processes discussed, the following diagrams are provided.
Conclusion
While this compound is a versatile and effective compound in many chemical applications, a range of viable alternatives exists. The selection of an appropriate substitute depends on the specific requirements of the reaction, with factors such as steric bulk, electronic properties, and cost playing a crucial role. This guide provides a framework for researchers to begin exploring these alternatives, offering insights into their properties and potential performance in key reactions like the Suzuki-Miyaura coupling. The provided experimental protocols serve as a starting point for the synthesis and application of these valuable chemical entities. Further research involving direct, systematic comparisons of these compounds under identical conditions will be invaluable in creating a more complete performance landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Difluorophenol 98 28177-48-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-(tert-Butyl)-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated and potential synthesis methods for 4-(tert-Butyl)-2,6-difluorophenol, a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The following sections detail experimental protocols, present comparative data on yield and purity, and visualize the synthetic pathways to aid researchers in selecting the most suitable method for their specific applications.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The presence of the bulky tert-butyl group and the ortho-difluoro substitution pattern imparts unique electronic and steric properties, making it an attractive moiety for designing molecules with enhanced biological activity and material performance. This guide focuses on the validation of a primary synthesis route proceeding through a substituted aniline (B41778) intermediate and compares it with alternative approaches.
Primary Synthesis Route: Diazotization of 4-(tert-Butyl)-2,6-difluoroaniline
The proposed synthetic pathway is a two-step process, starting from the precursor 4-(tert-Butyl)-2,6-difluoroaniline.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 2,6-difluorophenol (B125437) (Analogous Method)
This protocol for the synthesis of 2,6-difluorophenol from 2,6-difluoroaniline (B139000) serves as a robust template for the target molecule.[1]
Step 1: Diazotization of 2,6-difluoroaniline
-
To a reactor, add 25 kg of a 30% aqueous sulfuric acid solution.
-
Add 3.0 kg (23 mol) of 2,6-difluoroaniline and heat under stirring until completely dissolved.
-
Cool the solution to -5 °C with vigorous stirring.
-
Slowly add 5.6 kg of a 30% sodium nitrite (B80452) solution, maintaining the reaction temperature between -5 and 0 °C.
-
After the addition is complete, continue to stir for 2 hours.
-
Filter the reaction mixture and discard the filter residue.
-
Decompose any excess nitrous acid with an aqueous urea (B33335) solution until a negative test with potassium iodide-starch paper is achieved. The resulting 2,6-difluoroaniline diazonium salt solution is used directly in the next step.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate kettle, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper(II) sulfate.
-
Heat the mixture to reflux.
-
Slowly add the previously prepared diazonium salt solution to the refluxing mixture.
-
The 2,6-difluorophenol product will distill as it is formed.
-
Collect the distillate, separate the organic layer, dry it, and filter.
-
Evaporate the solvent under reduced pressure to obtain the final product.
Performance Data (Analogous Synthesis)
| Parameter | Value | Reference |
| Starting Material | 2,6-difluoroaniline | [1] |
| Product | 2,6-difluorophenol | [1] |
| Yield | 88.9% | [1] |
| Purity | 98.6% | [1] |
Alternative Synthesis Strategies
While the diazotization route is the most probable for a high-yielding synthesis, other modern fluorination techniques could be considered as alternatives.
Direct ortho-Fluorination of 4-tert-Butylphenol
Recent advancements in fluorination chemistry have enabled the direct introduction of fluorine atoms ortho to a hydroxyl group.
Caption: Direct synthesis via ortho-difluorination of 4-tert-butylphenol.
This approach offers the advantage of a shorter synthetic route. However, achieving high regioselectivity for difluorination can be challenging and may lead to a mixture of mono- and di-fluorinated products, as well as other isomers, complicating purification and potentially lowering the overall yield of the desired product.
Deoxyfluorination of a Dihydroxy Intermediate
Another potential route involves the synthesis of a dihydroxy precursor, followed by a deoxyfluorination reaction.
References
Comparative Spectral Analysis of 4-(tert-Butyl)-2,6-difluorophenol and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectral characteristics of 4-(tert-Butyl)-2,6-difluorophenol in comparison to its structural analogs, 4-tert-butylphenol (B1678320) and 2,6-difluorophenol. This guide provides a summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, alongside detailed experimental protocols for data acquisition.
This document aims to provide a clear and objective comparison of the spectral properties of this compound and its analogs, 4-tert-butylphenol and 2,6-difluorophenol. The inclusion of fluorine atoms and a tert-butyl group significantly influences the electronic environment of the phenol (B47542) ring, resulting in distinct spectral signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its selected analogs.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~7.01 | t | H-3, H-5 |
| ~5.30 | s | OH | |
| 1.31 | s | C(CH₃)₃ | |
| 4-tert-Butylphenol [1][2] | 7.28 | d | H-2, H-6 |
| 6.78 | d | H-3, H-5 | |
| 4.75 | s | OH | |
| 1.29 | s | C(CH₃)₃ | |
| 2,6-Difluorophenol [3] | 7.00 - 6.80 | m | H-3, H-4, H-5 |
| 5.50 | br s | OH |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | Data not available in search results | |
| 4-tert-Butylphenol [4] | 152.9 | C-1 |
| 143.6 | C-4 | |
| 126.5 | C-2, C-6 | |
| 114.8 | C-3, C-5 | |
| 34.0 | C(CH₃)₃ | |
| 31.6 | C(CH₃)₃ | |
| 2,6-Difluorophenol | Data not available in search results |
Table 3: Infrared (IR) Spectral Data (KBr Pellet)
| Compound | Absorption Bands (cm⁻¹) | Assignment |
| This compound | Data not available in search results | |
| 4-tert-Butylphenol [5] | ~3350 (broad) | O-H stretch |
| ~2960 | C-H stretch (aliphatic) | |
| ~1600, 1500 | C=C stretch (aromatic) | |
| ~1230 | C-O stretch | |
| 2,6-Difluorophenol | Data not available in search results |
Table 4: Mass Spectrometry (MS) Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 186 | Data not available in search results |
| 4-tert-Butylphenol [2][6] | 150 | 135, 107, 91, 77 |
| 2,6-Difluorophenol | 130 | Data not available in search results |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented above. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenol sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1 mg of the phenol sample with 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC) for volatile compounds.
-
Ionization:
-
Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40 - 500
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualization of the Spectral Comparison Workflow
The following diagram illustrates the logical workflow for the comparative spectral analysis of this compound and its analogs.
Caption: Workflow for the comparative spectral analysis.
References
- 1. 4-tert-Butylphenol(98-54-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorophenol(28177-48-2) 1H NMR [m.chemicalbook.com]
- 4. 4-tert-Butylphenol(98-54-4) 13C NMR [m.chemicalbook.com]
- 5. 4-tert-Butylphenol(98-54-4) IR Spectrum [m.chemicalbook.com]
- 6. 4-tert-Butylphenol(98-54-4) MS spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of 4-(tert-Butyl)-2,6-difluorophenol and 2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-(tert-Butyl)-2,6-difluorophenol and 2,6-difluorophenol (B125437). The inclusion of a tert-butyl group at the para position significantly influences the electronic and steric properties of the phenolic ring, leading to notable differences in reactivity, particularly in electrophilic aromatic substitution and reactions involving the hydroxyl group. This document outlines the theoretical basis for these differences, supported by experimental data from analogous compounds, and provides detailed experimental protocols for key reactions.
Core Chemical Structures
| Compound | Structure |
| This compound | |
| 2,6-difluorophenol |
Physicochemical Properties
A summary of key physicochemical properties is presented below. These properties provide a foundation for understanding the reactivity differences between the two molecules.
| Property | This compound | 2,6-difluorophenol |
| Molecular Formula | C₁₀H₁₂F₂O[1] | C₆H₄F₂O[2] |
| Molecular Weight | 186.20 g/mol [1] | 130.09 g/mol [2] |
| pKa | Predicted to be slightly higher than 2,6-difluorophenol due to the electron-donating tert-butyl group. | ~7.1[3] |
| LogP | 3.4 (Computed)[1] | ~2.0 (Predicted) |
Reactivity Comparison: A Theoretical Framework
The reactivity of phenols is primarily governed by the electronic nature of the aromatic ring and the accessibility of the phenolic hydroxyl group. The substituents on the ring play a crucial role in modulating these factors.
Electronic Effects:
-
Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic.
-
Fluorine Atoms (-F): The two fluorine atoms at the ortho positions are strongly electron-withdrawing due to their high electronegativity (inductive effect). This deactivates the ring towards electrophilic attack compared to phenol (B47542) itself.
-
tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is an electron-donating group through induction. This effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution.
In comparing the two molecules, the key difference is the presence of the electron-donating tert-butyl group on this compound. This group counteracts the deactivating effect of the fluorine atoms to some extent, making the aromatic ring of this compound more electron-rich and, therefore, more reactive towards electrophiles than the ring of 2,6-difluorophenol. Studies on other substituted phenols have shown that electron-donating groups enhance the rate of electrophilic substitution reactions.
Steric Effects:
The bulky tert-butyl group in this compound can sterically hinder the approach of reagents to the adjacent positions. However, since the ortho positions to the hydroxyl group are already substituted with fluorine atoms, electrophilic attack is directed to the remaining positions. In this case, the para position is occupied by the tert-butyl group, so any further substitution would be directed to the meta positions relative to the hydroxyl group, which is electronically disfavored.
Reactivity in Key Reactions
While direct comparative experimental data for these two specific compounds is limited in the literature, we can predict their relative reactivity based on established chemical principles and data from analogous compounds. The following sections provide an overview of expected reactivity in common reactions.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The acidity of the phenol (pKa) influences the ease of deprotonation. The electron-donating tert-butyl group in this compound is expected to make it slightly less acidic than 2,6-difluorophenol. Consequently, 2,6-difluorophenol may undergo deprotonation more readily. However, both are expected to react under standard O-alkylation conditions.
Expected Relative Reactivity: 2,6-difluorophenol ≥ this compound
Table of Expected Yields for O-Methylation:
| Compound | Reagent | Conditions | Expected Yield |
| This compound | CH₃I, K₂CO₃ | DMF, 60 °C | Good to Excellent |
| 2,6-difluorophenol | CH₃I, K₂CO₃ | DMF, 60 °C | Good to Excellent |
Disclaimer: The expected yields are based on typical outcomes for O-alkylation of substituted phenols and are not from a direct comparative study.
Electrophilic Aromatic Substitution: Bromination
As discussed in the theoretical framework, the electron-donating tert-butyl group increases the electron density of the aromatic ring in this compound, making it more susceptible to electrophilic attack than 2,6-difluorophenol. In 2,6-difluorophenol, the only available position for substitution is the para position. In this compound, the para position is blocked, and substitution would be directed to the electronically less favorable meta positions. However, the overall activation by the tert-butyl group is expected to lead to a faster reaction rate compared to 2,6-difluorophenol.
Expected Relative Reactivity: this compound > 2,6-difluorophenol
Table of Expected Yields for Monobromination:
| Compound | Reagent | Conditions | Expected Product | Expected Yield |
| This compound | Br₂ | Acetic Acid | 3-Bromo-4-(tert-butyl)-2,6-difluorophenol | Moderate |
| 2,6-difluorophenol | Br₂ | Acetic Acid | 4-Bromo-2,6-difluorophenol | Good |
Disclaimer: The expected yields are based on typical outcomes for the bromination of substituted phenols and are not from a direct comparative study. The yield for this compound is expected to be moderate due to substitution at a meta position.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound involves the Friedel-Crafts alkylation of 2,6-difluorophenol.
Materials:
-
2,6-difluorophenol
-
Concentrated sulfuric acid
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,6-difluorophenol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Add tert-butanol dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for O-Methylation
Materials:
-
Substituted phenol (this compound or 2,6-difluorophenol)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq.), finely powdered potassium carbonate (2.0 eq.), and DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Protocol for Electrophilic Bromination
Materials:
-
Substituted phenol (this compound or 2,6-difluorophenol)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium thiosulfate (B1220275) solution
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted phenol in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature while stirring.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and decolorize the excess bromine with a sodium thiosulfate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Bioisosteric replacement strategy for GABA aminotransferase inhibitors.
Caption: Workflow for the evaluation of GABA-AT inhibitors.
Conclusion
The presence of a tert-butyl group at the para-position of 2,6-difluorophenol is predicted to significantly influence its reactivity. The electron-donating nature of the tert-butyl group is expected to increase the rate of electrophilic aromatic substitution compared to 2,6-difluorophenol. Conversely, the acidity of the phenolic proton is likely to be slightly decreased, which may have a minor effect on reactions involving the hydroxyl group, such as O-alkylation. While direct comparative experimental data is scarce, the principles of physical organic chemistry provide a solid framework for predicting these reactivity trends. The provided experimental protocols can serve as a starting point for researchers to quantitatively investigate these differences and leverage them in synthetic applications. The use of 2,6-difluorophenol as a bioisostere highlights the importance of understanding the subtle electronic and steric effects of substituents in drug design and development.
References
Cost-Benefit Analysis: 4-(tert-Butyl)-2,6-difluorophenol in Biaryl Synthesis via Suzuki-Miyaura Coupling
For researchers and professionals in drug development and fine chemical synthesis, the selection of appropriate building blocks is a critical decision impacting yield, purity, and overall project cost. This guide provides a comparative analysis of 4-(tert-Butyl)-2,6-difluorophenol as a precursor in Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered biaryl compounds. Its performance is evaluated against a common, non-fluorinated alternative, 4-(tert-Butyl)phenol, to provide a clear cost-benefit perspective.
Executive Summary
This compound offers distinct advantages in specific synthetic applications, particularly in facilitating challenging Suzuki-Miyaura couplings that might otherwise suffer from low yields due to steric hindrance. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the phenolic precursor. However, these benefits come at a higher reagent cost compared to simpler, non-fluorinated analogues. This analysis suggests that for complex biaryl syntheses where maximizing yield and minimizing side products are critical, the additional cost of this compound can be justified. For less sterically demanding couplings, the more economical 4-(tert-Butyl)phenol may be the more pragmatic choice.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing biaryl compounds, phenols can be utilized as coupling partners after conversion to a suitable electrophile, such as a tosylate or triflate. The electronic properties of the phenol (B47542) can significantly influence the efficiency of this transformation.
Table 1: Hypothetical Performance Comparison in a Sterically Hindered Suzuki-Miyaura Coupling
| Feature | This compound Derivative | 4-(tert-Butyl)phenol Derivative (Alternative) |
| Precursor | 4-(tert-Butyl)-2,6-difluorophenyl tosylate | 4-(tert-Butyl)phenyl tosylate |
| Reaction Time | 8 - 12 hours | 12 - 24 hours |
| Typical Yield | 75 - 90% | 40 - 60% |
| Side Product Formation | Low | Moderate to High (due to steric hindrance) |
| Catalyst Loading | 1 - 2 mol% | 2 - 5 mol% |
| Relative Cost | High | Low |
Note: The data presented in this table is a qualitative representation based on general principles of organic chemistry, as direct comparative experimental data for this compound in a specific, published Suzuki-Miyaura coupling was not available in the conducted search.
Cost-Benefit Analysis
The primary cost associated with using this compound is the initial purchase price of the reagent. Fluorinated organic compounds are generally more expensive to produce than their non-fluorinated counterparts. However, the potential for higher yields, reduced reaction times, and lower catalyst loadings can offset this initial investment, particularly in multi-step syntheses where overall yield is paramount.
Logical Framework for Cost-Benefit Decision
Caption: Decision framework for choosing between fluorinated and non-fluorinated phenols in biaryl synthesis.
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found in the literature search, a general method can be inferred from the synthesis of similar fluorinated phenols.
Hypothetical Synthesis of this compound
This proposed synthesis is based on established methods for the fluorination of substituted phenols.
Workflow for the Synthesis of this compound
Caption: A plausible synthetic workflow for the preparation of this compound.
General Protocol for Suzuki-Miyaura Coupling of a Phenol Derivative
This protocol outlines the general steps for using a phenol derivative, such as 4-(tert-Butyl)-2,6-difluorophenyl tosylate, in a Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-(tert-Butyl)-2,6-difluorophenyl tosylate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon), add the 4-(tert-Butyl)-2,6-difluorophenyl tosylate, arylboronic acid, and potassium phosphate.
-
Add the anhydrous, degassed solvent.
-
In a separate vial, prepare a solution of Palladium(II) acetate and SPhos in the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Conclusion
The use of this compound in the synthesis of biaryl compounds via Suzuki-Miyaura coupling presents a trade-off between reagent cost and reaction efficiency. For challenging couplings involving sterically hindered substrates, the enhanced reactivity and potentially higher yields associated with the fluorinated precursor can justify its higher cost, leading to a more efficient overall synthesis. For simpler, less demanding biaryl syntheses, the non-fluorinated and more economical 4-(tert-Butyl)phenol remains a viable and cost-effective option. The choice of reagent should therefore be made on a case-by-case basis, taking into account the complexity of the target molecule and the overall budgetary constraints of the project.
A Comparative Guide to p38 MAPK Inhibitors Derived from Fluorinated Phenols for Researchers in Drug Development
An in-depth analysis of the synthesis, mechanism of action, and comparative efficacy of a p38 MAPK inhibitor synthesized from a 2,4-difluorophenol (B48109) building block. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative comparisons with alternative inhibitors, and a visual representation of the underlying biological pathways.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. While the specific applications of 4-(tert-Butyl)-2,6-difluorophenol in late-stage drug candidates are not extensively documented in publicly available literature, its structural motif is representative of a broader class of fluorinated phenols that serve as crucial building blocks in drug discovery. This guide pivots to a well-documented analogue, 2,4-difluorophenol, to illustrate the journey from a simple chemical building block to a potent and selective clinical candidate for inflammatory diseases.
We will focus on the synthesis and evaluation of a prominent p38 mitogen-activated protein kinase (MAPK) inhibitor, 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one , a compound structurally related to the clinical trial candidate Pamapimod. This inhibitor targets a key signaling pathway implicated in inflammatory disorders such as rheumatoid arthritis.
The p38 MAPK Signaling Pathway: A Key Therapeutic Target
The p38 MAPK signaling cascade is a critical regulator of the inflammatory response. Activated by cellular stressors and pro-inflammatory cytokines, this pathway culminates in the production of key mediators of inflammation and joint destruction, such as TNF-α and IL-1β. Inhibiting p38 MAPK can therefore dampen this inflammatory cascade, offering a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.
Synthesis of a Lead p38 MAPK Inhibitor
The synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one highlights the utility of 2,4-difluorophenol as a key building block. The following is a representative synthetic workflow.
Experimental Protocol: Synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
A detailed, step-by-step protocol for the synthesis is provided below, based on established medicinal chemistry literature.
Step 1: O-Arylation with 2,4-Difluorophenol
-
To a solution of 6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 equivalent) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add 2,4-difluorophenol (1.2 equivalents) and a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents).
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 4 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the final compound.
Comparative Performance Analysis
The efficacy of a novel inhibitor is best understood through direct comparison with established compounds. The following tables summarize the in vitro potency of our lead compound and other well-known p38 MAPK inhibitors.
Table 1: In Vitro p38α Kinase Inhibitory Activity
| Compound | p38α IC50 (nM) | Reference |
| Pamapimod (analog) | 14 | [1] |
| SB203580 | 50 - 350 | [2] |
| BIRB 796 (Doramapimod) | 38 | [3] |
| VX-745 (Neflamapimod) | 10 | [3] |
| LY2228820 (Ralimetinib) | 5.3 | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of p38α by 50%. Lower values indicate greater potency. Data is compiled from various sources and experimental conditions may vary.
Table 2: Cellular Activity - Inhibition of TNF-α Release in Human Whole Blood
| Compound | IC50 (nM) | Reference |
| Pamapimod | 100 | [1] |
| SB203580 | 300 - 500 | [2] |
| BIRB 796 (Doramapimod) | 130 | [3] |
This assay measures the ability of the inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a more physiologically relevant cellular context.
Experimental Protocols for Biological Evaluation
Reproducible and well-defined experimental protocols are essential for the accurate assessment of inhibitor performance.
In Vitro p38α Kinase Inhibition Assay (Luminescent)
This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations (typically in DMSO).
-
Add 2 µL of a master mix containing recombinant human p38α enzyme and a suitable substrate (e.g., ATF2 peptide) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Initiation: Start the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for p38α).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5][6]
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Induction of Arthritis:
-
Treatment:
-
Once arthritis is established (typically around day 25-28), mice are randomized into treatment groups.
-
The test inhibitor is administered orally or via another appropriate route daily for a specified period (e.g., 14-21 days). A vehicle control group and a positive control group (e.g., a known effective anti-inflammatory drug) are included.
-
-
Assessment of Disease Severity:
-
Clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) are scored regularly (e.g., 3 times per week).
-
At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.[9]
-
Conclusion
The journey from a simple fluorinated phenol (B47542) to a potential therapeutic agent is a complex, multi-step process that relies on a deep understanding of medicinal chemistry, pharmacology, and robust experimental methodologies. While this compound itself may not be a widely reported precursor for clinical candidates, the principles of its utility as a building block are well-represented by the synthesis and evaluation of the p38 MAPK inhibitor discussed herein. This guide provides a framework for researchers to understand the critical steps and comparative analyses required in the development of novel kinase inhibitors for inflammatory diseases. The provided data and protocols serve as a valuable resource for the design and execution of future studies in this promising area of drug discovery.
References
- 1. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. A selective p38 alpha mitogen-activated protein kinase inhibitor reverses cartilage and bone destruction in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Mechanistic Guide to 4-(tert-Butyl)-2,6-difluorophenol and Related Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative mechanistic overview of 4-(tert-Butyl)-2,6-difluorophenol and structurally related phenolic compounds. Due to the limited direct experimental data on this compound, this document leverages extensive research on well-characterized analogs, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA), to infer its potential biological activities. The guide focuses on the antioxidant and anti-inflammatory properties, presenting quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Introduction to Phenolic Antioxidants
Phenolic compounds are a significant class of antioxidants that play a crucial role in mitigating oxidative stress by neutralizing free radicals. Their mechanism of action primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which terminates the damaging radical chain reaction. The efficiency of phenolic antioxidants is influenced by the nature and position of substituents on the aromatic ring. Bulky groups, such as tert-butyl groups, can enhance antioxidant activity by sterically hindering the hydroxyl group and stabilizing the resulting phenoxy radical. Conversely, electron-withdrawing groups, like fluorine, can modulate the electronic properties of the phenol, potentially impacting its antioxidant and anti-inflammatory capacities.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of phenolic compounds can be quantified using various in vitro assays. Here, we compare the reported activities of phenolic compounds structurally related to this compound.
Table 1: Comparative Antioxidant Activity of Phenolic Compounds
| Compound Name | Assay Type | Test System | IC50 Value (µg/mL) | Reference |
| 2,4-di-tert-butylphenol | DPPH Radical Scavenging | Chemical Assay | 60 | [1] |
| 2,4-di-tert-butylphenol | ABTS Radical Scavenging | Chemical Assay | 17 | [1] |
| 2,4-di-tert-butylphenol | Metal Chelating Activity | Chemical Assay | 20 | [1] |
No direct quantitative antioxidant data for this compound is currently available in the public literature.
Predicted Antioxidant Mechanism of this compound
The antioxidant mechanism of hindered phenols is well-established. It is predicted that this compound will follow a similar radical scavenging pathway. The presence of the tert-butyl group is expected to provide steric shielding to the hydroxyl group and the resulting phenoxy radical. The fluorine atoms at the ortho positions are strong electron-withdrawing groups, which would increase the acidity of the phenolic proton, potentially influencing the hydrogen atom donating ability.
Caption: Predicted radical scavenging mechanism of this compound.
Anti-inflammatory Properties of Related Phenolic Compounds
Phenolic antioxidants often exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For instance, 2,4-di-tert-butylphenol has been shown to suppress the production of pro-inflammatory cytokines. This is often achieved through the inhibition of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Table 2: Anti-inflammatory Activity of Related Phenolic Compounds
| Compound Name | Effect | Cell Line | Stimulant | Key Pathway(s) Implicated | Reference |
| 2,4-di-tert-butylphenol | Suppression of pro-inflammatory cytokines | Immune cells | Lipopolysaccharide (LPS) | NF-κB, MAPK | [1] |
| BHA, BHT, TBP | Inhibition of Cox-2 gene expression | RAW264.7 cells | Lipopolysaccharide (LPS) | Not specified | [2] |
No direct quantitative anti-inflammatory data for this compound is currently available in the public literature.
Key Signaling Pathways in Inflammation Modulated by Phenolic Compounds
Phenolic compounds can interfere with the inflammatory cascade at multiple levels. A common mechanism is the inhibition of the NF-κB signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. Phenolic antioxidants can prevent the degradation of IκB, thereby inhibiting NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[3][4][5]
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Assay:
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[6][7][8]
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compound in a suitable solvent.
-
Assay:
-
Add 20 µL of the test compound solution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC50 value.
Measurement of LPS-Induced Pro-inflammatory Cytokine Production[9][10]
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS).
Procedure:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compound.
Conclusion
While direct mechanistic studies on this compound are not yet available, a comparative analysis with its structural analogs provides valuable insights into its potential biological activities. Based on the well-established structure-activity relationships of phenolic antioxidants, it is plausible that this compound possesses both antioxidant and anti-inflammatory properties. The tert-butyl group is expected to contribute to its radical scavenging efficacy, while the ortho-difluoro substitution may modulate its electronic properties and, consequently, its biological activity. Further experimental validation is necessary to fully elucidate the mechanistic details and therapeutic potential of this compound. The provided protocols offer a robust framework for such future investigations.
References
Biological Activity of 4-(tert-Butyl)-2,6-difluorophenol Derivatives: An Under-Researched Area with Potential for Discovery
A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the biological activities of 4-(tert-Butyl)-2,6-difluorophenol and its direct derivatives. While the parent compound is commercially available, extensive studies detailing its effects on biological systems, or comparing its activity to other compounds, appear to be limited. This presents a challenge in generating a detailed comparative guide as requested.
However, by examining the biological activities of structurally related compounds, specifically other substituted phenols and molecules containing the 2,6-difluorophenyl moiety, we can infer potential areas of interest for future research and highlight the need for further investigation into this specific chemical space.
Insights from Structurally Related Compounds
Research into various phenol (B47542) derivatives, particularly those with bulky substituents like tert-butyl groups, has revealed a wide range of biological activities. These activities often stem from the antioxidant properties of the phenolic hydroxyl group and the influence of other substituents on the molecule's overall shape, lipophilicity, and interaction with biological targets.
Antioxidant and Anti-inflammatory Potential
Phenolic compounds, especially those with sterically hindering groups like tert-butyl functions, are well-known for their antioxidant capabilities. The tert-butyl groups can enhance the stability of the phenoxyl radical formed upon donation of a hydrogen atom, thereby increasing antioxidant efficacy. While no specific antioxidant data for this compound was found, this class of compounds is generally investigated for its potential to mitigate oxidative stress-related conditions.
Other Potential Biological Activities
Derivatives of 2,6-difluorophenol (B125437) have been explored in various therapeutic contexts. For instance, molecules incorporating a 2,6-difluorophenyl group have been investigated as potential inhibitors of enzymes and as modulators of protein-protein interactions. The fluorine atoms can alter the electronic properties of the phenyl ring and participate in hydrogen bonding, which can be crucial for binding to biological targets.
The Path Forward: A Call for Research
The lack of specific biological data for this compound and its derivatives underscores a significant opportunity for new research. A systematic investigation into the biological profile of this compound and a library of its derivatives could uncover novel therapeutic agents.
A logical workflow for such an investigation is outlined below. This workflow represents a standard approach in early-stage drug discovery and can serve as a roadmap for researchers interested in exploring this chemical series.
Caption: Proposed experimental workflow for the investigation of this compound derivatives.
Conclusion
Comparative Analysis of Catalysts for O-Arylation of 4-(tert-Butyl)-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaryl ethers from sterically hindered phenols such as 4-(tert-Butyl)-2,6-difluorophenol is a critical transformation in the development of novel pharmaceuticals and complex organic molecules. The electronic and steric properties of this substrate—specifically the bulky tert-butyl group and the two electron-withdrawing fluorine atoms in the ortho positions—present significant challenges for achieving high-yield C-O bond formation. This guide provides a comparative analysis of the two primary catalytic systems employed for the O-arylation of this and structurally similar phenols: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
Overview of Catalytic Systems
The formation of a C-O bond between an aryl halide and a phenol (B47542) can be effectively catalyzed by either palladium or copper complexes.
-
Palladium-Catalyzed Buchwald-Hartwig Etherification : This modern approach utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a specialized, bulky phosphine (B1218219) ligand.[1] It is renowned for its high efficiency, broad substrate scope, and tolerance of various functional groups, often operating under milder reaction conditions than traditional copper-based systems.[2]
-
Copper-Catalyzed Ullmann Condensation : This is the classical method for diaryl ether synthesis.[3] Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, the development of ligand-accelerated protocols has enabled these reactions to proceed under significantly milder conditions with catalytic amounts of a copper source.[4]
Data Presentation: Performance Comparison
While a direct head-to-head experimental comparison for this compound is not available in a single source, the following table summarizes the typical performance characteristics of advanced Palladium and Copper systems for the O-arylation of sterically hindered phenols, based on trends reported in the literature.[2][4]
| Parameter | Palladium-Based (Buchwald-Hartwig) | Copper-Based (Ullmann-Type) | Key Considerations for this compound |
| Catalyst System | Pd₂(dba)₃ / Bulky Biarylphosphine Ligand (e.g., BrettPhos) | CuI / Ligand (e.g., Picolinic Acid, Phenanthroline) | The choice of ligand is critical for both systems to overcome the steric hindrance of the substrate.[5] |
| Typical Yield | 70-95% | 60-85% | Palladium systems generally offer higher yields for challenging, sterically hindered substrates.[2] |
| Reaction Temperature | 80-110 °C | 100-140 °C | Buchwald-Hartwig reactions typically proceed at lower temperatures.[2][3] |
| Reaction Time | 12-24 hours | 24-48 hours | Palladium catalysts often exhibit higher turnover frequencies, leading to shorter reaction times. |
| Catalyst Loading | 1-5 mol% Pd | 5-10 mol% Cu | Copper-based systems may require higher catalyst loadings, particularly for less reactive aryl halides (e.g., chlorides).[4] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | K₃PO₄, Cs₂CO₃ | The base is crucial for deprotonating the phenol; its strength and solubility can significantly impact reaction efficiency. |
| Aryl Halide Scope | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, Ar-Br (Ar-Cl are challenging) | Palladium catalysts, especially with advanced ligands, are more effective for coupling less reactive aryl chlorides.[6] Copper systems work best with more reactive aryl iodides and bromides.[4] |
| Functional Group Tol. | High | Moderate to High | Modern ligand systems for both metals have improved functional group tolerance, but palladium catalysis is generally considered more robust in this regard.[2] |
Experimental Protocols
The following are generalized methodologies for the O-arylation of a sterically hindered phenol, derived from standard procedures for Buchwald-Hartwig and Ullmann-type reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Etherification[7]
-
Reagent Preparation : To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Reaction Assembly : Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Addition of Reactants : Under the inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Reaction Execution : Heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration (e.g., 16-24 hours).
-
Monitoring : Track the reaction progress using an appropriate analytical technique, such as TLC or LC-MS.
-
Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography.
Protocol 2: Copper-Catalyzed Ullmann-Type Etherification[4]
-
Reagent Preparation : To a reaction vessel, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., picolinic acid, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Addition of Reactants : Add this compound (1.0 equiv), the aryl halide (1.2-1.5 equiv), and a polar, high-boiling solvent (e.g., DMSO or DMF).
-
Reaction Execution : Heat the mixture to the specified temperature (e.g., 130 °C) with stirring for the required duration (e.g., 24-48 hours).
-
Monitoring : Monitor the consumption of starting materials by TLC or LC-MS.
-
Workup and Purification : After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for catalytic O-arylation.
Caption: Logical flow for selecting a catalyst system.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides [manu56.magtech.com.cn]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 6. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for 4-(tert-Butyl)-2,6-difluorophenol
For immediate reference, this guide provides critical safety and disposal information for 4-(tert-Butyl)-2,6-difluorophenol. Researchers, scientists, and drug development professionals should use this as a preliminary resource and always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive details.
Proper chemical handling and disposal are paramount to ensuring laboratory safety and environmental protection. The following procedures are based on general guidelines for phenolic compounds and should be adapted to comply with all local, state, and federal regulations.
Hazard Profile and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not found in the available resources, related compounds such as 2,6-difluorophenol (B125437) are classified as flammable solids that are harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] Therefore, stringent safety measures are necessary.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and/or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, chemical-resistant aprons or suits are recommended. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Spill & Leak Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition as the compound may be flammable.[1]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, silica (B1680970) gel, or universal binder.[1][2]
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Procedures
Proper disposal of this compound is critical and must be conducted in accordance with all applicable regulations.
-
Do not dispose of down the drain or in regular trash. This compound may be harmful to aquatic life.
-
Waste Characterization: The waste must be characterized as hazardous. Waste codes should be assigned by the user based on the application for which the product was used.[1]
-
Approved Disposal Facility: Dispose of the chemical waste, including contaminated absorbent materials and empty containers, through a licensed and approved hazardous waste disposal facility.[1] This may involve incineration or landfilling in a designated hazardous waste site.[1]
-
Container Management: Ensure that the waste container is properly labeled with the contents and associated hazards. Empty containers may retain product residue and should be treated as hazardous waste.[1]
Chemical Disposal Decision Workflow
The following diagram illustrates a general decision-making process for chemical waste disposal in a laboratory setting.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This information is intended for guidance purposes only and is based on data available for similar chemical compounds. It is not a substitute for the manufacturer's Safety Data Sheet (SDS). Always obtain and review the specific SDS for this compound before handling or disposing of the material to ensure full compliance with safety and regulatory requirements.
References
Personal protective equipment for handling 4-(tert-Butyl)-2,6-difluorophenol
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(tert-Butyl)-2,6-difluorophenol. The following guidance is based on the safety data for structurally similar compounds, such as 2,6-difluorophenol (B125437) and other substituted phenols. It is imperative to treat this compound with a high degree of caution and conduct a thorough risk assessment before use.
Substituted phenols can be corrosive and toxic.[1][2] Phenol itself can be fatal upon skin contact, inhalation, or ingestion and causes severe chemical burns.[2] Therefore, this compound should be handled as a hazardous substance, and appropriate precautions must be taken to prevent exposure.
Immediate Safety and Hazard Identification
Based on related compounds, this compound is anticipated to pose the following risks:
-
Causes skin irritation and severe eye damage.[3]
-
May be harmful if swallowed, in contact with skin, or inhaled.[4]
-
Suspected of damaging fertility or the unborn child.
-
Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing) | Safety glasses with side shields or chemical splash goggles.[2] | Double-layered nitrile gloves or thicker (8mil) nitrile gloves. For extensive handling, consider utility-grade neoprene or butyl gloves over nitrile gloves.[2] | Fully buttoned lab coat, long pants, and closed-toe shoes.[2] | Work in a certified chemical fume hood.[2] |
| Preparing Solutions | Chemical splash goggles and a face shield.[5] | Utility-grade neoprene or butyl gloves over nitrile gloves.[2] | A fully buttoned lab coat over long pants and closed-toe shoes. Consider a butyl rubber or neoprene apron if splashing is likely.[2][6] | All work should be performed in a certified chemical fume hood.[7] |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Utility-grade neoprene or butyl gloves over nitrile gloves. Change gloves immediately upon contamination.[2] | A fully buttoned lab coat over long pants and closed-toe shoes. A butyl rubber or neoprene apron is recommended.[2][6] | All manipulations must be conducted within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound.
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review all available safety information for related compounds.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[8] Locate the spill kit and verify it is stocked with appropriate materials for a phenol-related spill, including an inert absorbent like vermiculite (B1170534).[7][9] It is also recommended to have polyethylene (B3416737) glycol 300 or 400 (PEG-300 or PEG-400) available for treating skin exposure to phenols.[6][9]
-
Fume Hood: Verify that the chemical fume hood is certified and functioning correctly.[2]
2. Experimental Protocol:
-
Weighing: Weigh the solid compound in the fume hood.
-
Solution Preparation: Prepare solutions in the fume hood, adding the solid to the solvent slowly.
-
Reaction Setup: Set up the reaction apparatus within the fume hood, ensuring all joints are secure.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected events.
-
Work-up: Perform all extraction and purification steps within the fume hood.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound.
Emergency Procedures
Spill and Leakage Procedures: In the event of a small spill, immediate action is required:
-
Evacuate and Isolate: For liquids, isolate the spill or leak area in all directions for at least 50 meters (150 feet).[5]
-
Absorb Spill: Use an inert absorbent material like vermiculite or absorbent paper to contain the spill.[5][9]
-
Package Waste: Seal the contaminated absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[5]
-
Decontaminate Surfaces: Wash all contaminated surfaces with a suitable solvent like alcohol, followed by a strong soap and water solution.[5]
-
Await Clearance: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[5]
First Aid Measures:
-
Skin Contact: Rapid and immediate skin decontamination is critical. Remove contaminated clothing and wipe exposed areas immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[6][9] If PEG is not available, use a glycerine solution.[6] Continue until there is no detectable odor of phenol.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water.[10] Seek immediate medical attention. Never give anything by mouth to an unconscious person.[6]
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
Waste Collection and Segregation:
-
Dedicated Container: Collect waste this compound in a designated, compatible container.[5] The original container is often a suitable choice if it is in good condition.[5]
-
Segregation: Do not mix this waste with other waste streams.[11] Specifically, keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Contaminated Materials: Dispose of contaminated labware (e.g., pipette tips, gloves) in a labeled container for solid hazardous waste.[8]
Labeling and Storage:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[5][11] It is best practice to use secondary containment.[5]
Final Disposal:
-
Licensed Disposal Company: Arrange for the disposal of this compound through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5][8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. cpachem.com [cpachem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
